Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid
Description
The exact mass of the compound Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-5-7-10(19-4)8-6-9/h5-8,11H,1-4H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUKDUAEXGBAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585609 | |
| Record name | [(tert-Butoxycarbonyl)amino](4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55362-76-0 | |
| Record name | [(tert-Butoxycarbonyl)amino](4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to the Molecular Structure of N-(tert-butoxycarbonyl)-2-(4-methoxy-phenyl)-glycine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of N-(tert-butoxycarbonyl)-2-(4-methoxy-phenyl)-glycine, a non-canonical amino acid of significant interest to medicinal chemists and peptide scientists. Often referred to as Boc-4-methoxyphenylglycine, this compound serves as a critical chiral building block in the synthesis of complex organic molecules and peptidomimetics. This document delineates its chemical identity, key structural features, and physicochemical properties. The core of this guide is a detailed exploration of the modern analytical techniques used for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We explain the causality behind the expected spectral data, providing researchers with the foundational knowledge to interpret analytical results. Furthermore, a representative synthetic workflow and a discussion of its applications in drug discovery are presented, underscoring its utility in the development of novel therapeutics.
Section 1: Introduction to Boc-(4-methoxy-phenyl)-glycine
Chemical Identity and Nomenclature
N-(tert-butoxycarbonyl)-2-(4-methoxy-phenyl)-glycine is a derivative of the simplest amino acid, glycine. Its structure is characterized by the substitution of one of the α-hydrogens with a 4-methoxyphenyl group, creating a chiral center, and the protection of the α-amino group with a tert-butoxycarbonyl (Boc) moiety. This N-protection strategy is fundamental in synthetic organic chemistry, particularly in peptide synthesis, where the Boc group provides robust protection under basic and nucleophilic conditions but can be readily removed with acid.[1][2]
-
IUPAC Name: 2-((tert-butoxycarbonyl)amino)-2-(4-methoxyphenyl)acetic acid
-
Common Synonyms: Boc-4-methoxyphenylglycine, Boc-p-methoxyphenylglycine, N-Boc-4-methoxyphenylglycine
-
CAS Number: 156407-78-2 (for the R-enantiomer)
-
Molecular Formula: C₁₄H₁₉NO₅
-
Molecular Weight: 281.31 g/mol [3]
Significance in Medicinal Chemistry and Peptide Synthesis
The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern drug discovery.[4][5] UAAs like Boc-4-methoxyphenylglycine are instrumental for several reasons:
-
Enhanced Stability: Introducing UAAs into peptide backbones can confer resistance to enzymatic degradation, improving in vivo stability and bioavailability.[]
-
Conformational Constraint: The bulky aryl group restricts the conformational freedom of a peptide chain, which can lock the molecule into a bioactive conformation and enhance binding affinity for its target.
-
Structural Diversity: UAAs provide access to chemical space not represented by the 20 proteinogenic amino acids, allowing for the fine-tuning of a drug candidate's pharmacological properties, such as potency, selectivity, and lipophilicity.[5][]
The 4-methoxyphenyl group, in particular, is a common motif in pharmaceuticals that can engage in favorable interactions with biological targets and influence metabolic pathways.
Section 2: Molecular Structure and Physicochemical Properties
Core Chemical Structure
The molecular architecture of Boc-(4-methoxy-phenyl)-glycine contains three primary functional components attached to a central chiral carbon, which dictates its chemical behavior and synthetic utility.
Caption: 2D representation of Boc-(4-methoxy-phenyl)-glycine.
Tabulated Physicochemical Data
The following table summarizes key computed and experimental properties for the parent compound and its isomers, providing essential data for experimental design.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | PubChem[3] |
| Molecular Formula | C₁₄H₁₉NO₅ | PubChem[3] |
| Molecular Weight | 281.30 g/mol | PubChem[3] |
| Exact Mass | 281.12632271 Da | PubChem[3] |
| CAS Number | 1217786-73-6 (R, 2-methoxy isomer) | PubChem[3] |
| InChIKey | JRUKDUAEXGBAKC-LLVKDONJSA-N (R, 4-methoxy isomer) | Sigma-Aldrich |
| SMILES | O=C(O)C1=CC=C(OC)C=C1 | AChemBlock[7] |
| Topological Polar Surface Area | 84.9 Ų | PubChem[3] |
| XLogP3 | 2.2 | PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |
Section 3: Spectroscopic Elucidation of the Molecular Structure
The definitive confirmation of the molecular structure of Boc-(4-methoxy-phenyl)-glycine relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
-
Aromatic Protons (δ ≈ 6.8-7.4 ppm): The 4-methoxyphenyl group will exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the electron-donating methoxy group are expected to be upfield (approx. δ 6.8-7.0 ppm), while the two protons ortho to the electron-withdrawing acetic acid moiety will be further downfield (approx. δ 7.2-7.4 ppm).
-
NH Proton (δ ≈ 5.0-5.5 ppm): The amide proton of the Boc group typically appears as a broad singlet or a doublet coupled to the α-proton. Its chemical shift is solvent-dependent.
-
α-Proton (δ ≈ 5.2-5.4 ppm): This single proton on the chiral center will likely appear as a doublet, coupled to the adjacent NH proton.
-
Methoxy Protons (δ ≈ 3.8 ppm): The three protons of the methoxy group will appear as a sharp singlet.
-
Boc Protons (δ ≈ 1.4 ppm): The nine equivalent protons of the tert-butyl group give rise to a strong, sharp singlet, a hallmark of the Boc protecting group.[8]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and type of carbon atoms in the molecule.
-
Carbonyl Carbons (δ ≈ 170-175 ppm & 155-156 ppm): Two distinct carbonyl signals are expected: one for the carboxylic acid (δ ≈ 170-175 ppm) and one for the carbamate of the Boc group (δ ≈ 155-156 ppm).[8]
-
Aromatic Carbons (δ ≈ 114-160 ppm): Six signals are expected for the phenyl ring. The carbon attached to the methoxy group will be the most downfield (δ ≈ 158-160 ppm), while the carbon attached to the α-carbon will be near δ 128-130 ppm. The carbons ortho and meta to the methoxy group will appear around δ 114 ppm and δ 129 ppm, respectively.
-
Boc Carbons (δ ≈ 80 ppm & 28 ppm): The quaternary carbon of the tert-butyl group appears around δ 80 ppm, and the three methyl carbons produce a strong signal around δ 28 ppm.[8]
-
α-Carbon (δ ≈ 55-58 ppm): The chiral α-carbon signal will appear in this region.
-
Methoxy Carbon (δ ≈ 55 ppm): The methyl carbon of the methoxy group is expected around δ 55 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
O-H Stretch (≈ 2500-3300 cm⁻¹): A very broad absorption in this region is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
N-H Stretch (≈ 3300-3400 cm⁻¹): A moderate, sharp peak corresponding to the N-H stretch of the carbamate.[9]
-
C-H Stretches (≈ 2850-3100 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the Boc and methoxy groups) appear just below 3000 cm⁻¹.
-
C=O Stretches (≈ 1690-1750 cm⁻¹): This region is critical. Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the carbamate C=O stretch appears at a slightly higher wavenumber, around 1690-1710 cm⁻¹.[10] The exact positions can overlap but often present as a broad or bifurcated peak.
-
C-O Stretches (≈ 1030-1250 cm⁻¹): Strong absorptions from the C-O bonds of the carboxylic acid, carbamate, and the aryl ether will be prominent in this region.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 282.13.
The most diagnostic fragmentation pathway for a Boc-protected amine involves the facile loss of components of the Boc group.
Caption: Key ESI-MS fragmentation pathways for Boc-(4-methoxy-phenyl)-glycine.
This fragmentation is a self-validating feature. The neutral loss of 56 Da (isobutylene) is highly characteristic of the Boc group under MS/MS conditions.[11] A subsequent loss of CO₂ (44 Da) from this fragment gives the protonated amino acid. Alternatively, the loss of the entire Boc group (100 Da) directly yields the protonated 2-amino-2-(4-methoxyphenyl)acetic acid.[12]
Section 4: Synthesis and Stereochemistry
Overview of Synthetic Strategies
The synthesis of N-Boc-α-arylglycines can be achieved through various established organic chemistry methodologies. A common and reliable approach involves the initial synthesis of the unprotected α-arylglycine followed by N-protection. Methods like the Strecker synthesis or those employing electrophilic glycine equivalents are often utilized.[13][14]
Detailed Experimental Protocol: A Representative Synthesis
This protocol outlines a two-step synthesis starting from commercially available 2-amino-2-(4-methoxyphenyl)acetic acid. This approach ensures high purity and yield.
Caption: Experimental workflow for the synthesis of Boc-(4-methoxy-phenyl)-glycine.
Protocol Steps:
-
Dissolution: Dissolve one equivalent of 2-amino-2-(4-methoxyphenyl)acetic acid in a 1:1 mixture of dioxane and water. Add 2.5 equivalents of sodium bicarbonate and stir until a clear solution is obtained.[15]
-
Reaction: Cool the solution to 0°C. Add a solution of 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir vigorously for 12-18 hours.
-
Work-up: Remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O. Carefully acidify the aqueous layer to pH 2-3 with cold 1M HCl, which will cause the product to precipitate or become extractable.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product as a white solid.
Section 5: Applications in Research and Drug Development
The unique structure of Boc-(4-methoxy-phenyl)-glycine makes it a valuable asset in the synthesis of novel bioactive molecules.[16]
-
Peptidomimetics: As a building block, it allows for the creation of peptides with unnatural backbones or side chains. This can lead to compounds with improved oral bioavailability and metabolic stability compared to their natural peptide counterparts.[4]
-
Chiral Ligands and Auxiliaries: The defined stereochemistry of enantiopure Boc-(4-methoxy-phenyl)-glycine can be used to direct the stereochemical outcome of other reactions, acting as a chiral auxiliary.
-
Small Molecule Synthesis: It serves as a versatile starting material for multi-step syntheses of complex heterocyclic compounds and other small molecule drug candidates, where the aryl-glycine motif is a key pharmacophore.[17]
Section 6: Conclusion
N-(tert-butoxycarbonyl)-2-(4-methoxy-phenyl)-glycine is a well-defined molecular entity whose structure is unambiguously confirmed through a suite of spectroscopic techniques. The characteristic signals in ¹H and ¹³C NMR, key vibrational stretches in IR, and predictable fragmentation patterns in mass spectrometry provide a robust analytical fingerprint. As a protected, non-canonical amino acid, it offers medicinal chemists a powerful tool to enhance the drug-like properties of peptide-based therapeutics and to construct novel small molecules, underscoring its continued importance in the field of drug discovery and development.
Section 7: References
-
Xiang C, et al. (2018). Cortisol, cortisone, and 4-methoxyphenylacetic acid as potential plasma biomarkers for early detection of non-small cell lung cancer. Int J Biol Markers, 33(3):314-320. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N‐Boc‐protected α‐arylglycines. ResearchGate. Available at: [Link]
-
Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. Available at: [Link]
-
García-Ruiz, C., et al. (2006). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 71(19), 7413–7421. Available at: [Link]
-
Singh, S. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(11), 7601–7641. Available at: [Link]
-
NIST. (n.d.). N-Phenylglycine. NIST Chemistry WebBook. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. . Available at: [Link]
-
Singh, S. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(11), 7601–7641. Available at: [Link]
-
PubChem. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid. PubChem. Available at: [Link]
-
Organic Chemistry Portal. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. . Available at: [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines... r/OrganicChemistry. Available at: [Link]
-
Royal Society of Chemistry. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. Available at: [Link]
-
Hirner, S., et al. (2008). Synthesis of aryl glycines by the alpha arylation of Weinreb amides. Angewandte Chemie International Edition in English, 47(10), 1907-9. Available at: [Link]
-
PubChem. (n.d.). (2S)-2-(((tert-butoxy)carbonyl)amino)-2-phenylacetic acid. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. Available at: [Link]
-
Abe, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1184. Available at: [Link]
-
PubChem. (n.d.). 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid. PubChem. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]
-
PubChem. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. PubChem. Available at: [Link]
-
Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine. Google Patents. Available at:
-
Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. The Good Scents Company. Available at: [Link]
-
Ralph, S., et al. (2009). NMR Database of Lignin and Cell Wall Model Compounds. FPL/DFRC NMR Database. Available at: [Link]
-
The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. Available at: [Link]
-
Beilstein Journals. (2012). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid | C14H19NO5 | CID 24903491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2S)-2-(tert-butoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid 97% | CAS: 1217710-00-3 | AChemBlock [achemblock.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents [organic-chemistry.org]
- 14. Synthesis of aryl glycines by the alpha arylation of Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 16. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 17. researchgate.net [researchgate.net]
Solvation Thermodynamics and Practical Solubility Profiles of Boc-(4-methoxy-phenyl)-acetic acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Chemical Nomenclature & Structural Profiling
In chemical nomenclature and commercial drug development, "Boc-(4-methoxy-phenyl)-acetic acid" is the operational shorthand for 2-(tert-butoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid , widely recognized in the literature as N-Boc-4-methoxyphenylglycine [1]. As a critical unnatural amino acid building block, it is extensively utilized in the synthesis of modified peptides, peptidomimetics, and β -lactam antibiotics.
Understanding its solubility profile requires a precise analysis of its structural components:
-
The tert-Butyloxycarbonyl (Boc) Group: This bulky, highly lipophilic protecting group masks the primary amine. By preventing the formation of a highly polar zwitterion, the Boc group drastically increases the molecule's solubility in organic solvents while rendering it sparingly soluble in water[2].
-
The Carboxylic Acid (-COOH): Acts as both a strong hydrogen bond donor and acceptor. In non-polar environments, these groups form stable intermolecular dimers, increasing the crystal lattice energy and leading to precipitation.
-
The 4-Methoxy-Phenyl Ring: The methoxy substitution is electron-donating. It increases the electron density of the aromatic system and introduces a weak Lewis base site, which slightly enhances solubility in moderately polar solvents (e.g., ethyl acetate) via induced dipole interactions compared to unsubstituted phenylglycine.
Solvation Causality & Thermodynamic Behavior
The choice of solvent in peptide synthesis is not arbitrary; it is dictated by the thermodynamic competition between the solute's crystal lattice energy and the solvation energy provided by the solvent.
In solid-phase peptide synthesis (SPPS) and solution-phase synthesis, Boc-protected amino acids are generally highly soluble in ordinary organic solvents[2]. Halogenated solvents like Dichloromethane (DCM) are the gold standard for Boc-chemistry. DCM effectively solvates the lipophilic Boc group and produces optimal swelling of polystyrene-based resins[3]. Crucially, DCM is chemically inert to trifluoroacetic acid (TFA), the strong acid required for Boc deprotection[].
Conversely, highly polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) achieve high solubility by acting as strong hydrogen-bond acceptors. They disrupt the carboxylic acid dimers, making them the solvents of choice for dissolving activated esters during coupling reactions[3]. However, DMF must be carefully degassed prior to use, as it can spontaneously break down to release reactive dimethylamine impurities[3].
Workflow of solvent selection based on thermodynamic solvation mechanisms.
Quantitative Solubility Data
The following table summarizes the solubility profile of Boc-(4-methoxy-phenyl)-acetic acid across various solvent classes. Data is synthesized from standard SPPS solvent evaluations[3][5].
| Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility | Mechanistic Rationale & Application |
| Dichloromethane (DCM) | 8.9 | > 100 mg/mL | Excellent lipophilic solvation; inert to TFA. Primary solvent for Boc-SPPS[3]. |
| N,N-Dimethylformamide (DMF) | 36.7 | > 100 mg/mL | Strong H-bond acceptor; disrupts acid dimers. Standard for coupling steps[5]. |
| Ethyl Acetate (EtOAc) | 6.0 | 50 - 100 mg/mL | Moderate polarity. Ideal for liquid-liquid extraction during workup[6]. |
| Methanol (MeOH) | 32.7 | 30 - 50 mg/mL | Protic solvation of the carboxylic acid. Useful for crystallization. |
| Hexanes | 1.9 | < 1.0 mg/mL | Cannot disrupt crystal lattice or solvate polar groups. Standard anti-solvent. |
| Water | 80.1 | < 0.1 mg/mL | Highly polar; strongly repelled by the lipophilic Boc group[2]. |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes an orthogonal check to prevent false positives caused by solvent evaporation, compound degradation, or supersaturation.
Protocol A: Quantitative Solubility Determination (Isothermal Saturation)
This protocol utilizes both High-Performance Liquid Chromatography (HPLC) and gravimetric mass-balance to cross-verify the dissolved concentration.
-
Saturation: Add 200 mg of Boc-(4-methoxy-phenyl)-acetic acid to 1.0 mL of the target organic solvent in a sealed 2 mL borosilicate glass vial.
-
Equilibration: Thermostat the vial at 25.0 ± 0.1 °C with constant orbital agitation (1000 rpm) for 24 hours to ensure true thermodynamic equilibrium.
-
Separation: Centrifuge the suspension at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (ensure the filter housing is chemically compatible with the solvent).
-
Quantification (HPLC): Dilute a 10 µL aliquot of the filtrate with mobile phase (e.g., Acetonitrile/Water with 0.1% TFA) and analyze via HPLC-UV at 254 nm. Calculate concentration against a pre-established standard calibration curve.
-
Validation (Gravimetric): Transfer exactly 500 µL of the remaining filtrate to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen, dry in vacuo for 4 hours, and weigh the residue.
-
Self-Validation Check: The gravimetric concentration must be within ± 5% of the HPLC concentration. A larger variance indicates either solvent evaporation during handling or chemical degradation.
-
Self-validating experimental workflow for quantitative solubility determination.
Protocol B: Solvent/Anti-Solvent Purification
This protocol exploits the steep solubility gradient between DCM (solvent) and Hexanes (anti-solvent) to purify crude Boc-(4-methoxy-phenyl)-acetic acid.
-
Dissolution: Dissolve 1.0 g of crude compound in the minimum required volume of DCM (approx. 5-10 mL) at room temperature.
-
Filtration: Pass the solution through a pad of Celite to remove any insoluble particulate matter or polymerized impurities.
-
Precipitation: While stirring vigorously, add Hexanes dropwise until the solution becomes persistently cloudy. Continue adding Hexanes to a final ratio of 1:4 (DCM:Hexanes).
-
Maturation: Cool the suspension to 4 °C for 2 hours to maximize crystal yield.
-
Validation (TLC/NMR): Filter the purified crystals. Spot the mother liquor on a TLC plate (Eluent: EtOAc/Hexanes 1:1) to confirm the absence of the target compound (validating complete precipitation). Run an 1 H-NMR of the crystals to confirm the removal of impurities.
References
-
[2] Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC. nih.gov.2
-
[3] Solvents for Solid Phase Peptide Synthesis. peptide.com. 3
-
[6] Solventless Synthesis of N-Protected Amino Acids in a Ball Mill. acs.org. 6
-
[] Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. bocsci.com.
-
[5] Evaluation of greener solvents for solid-phase peptide synthesis. tandfonline.com.5
-
[1] Synthesis of N-Boc- α -amino Acids from Carbon Dioxide by Electrochemical Carboxylation of N-Boc- α -aminosulfones. acs.org.1
Sources
A Deep Dive into the Core Characteristics of Boc-Protected Non-Natural Amino Acids: A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, non-natural amino acids (nnAAs) represent a cornerstone for innovation, enabling the design of peptides and proteins with novel structures and functions. The strategic incorporation of these unique building blocks is critically dependent on robust and well-characterized protected amino acid derivatives. Among the arsenal of protective group strategies, the tert-butyloxycarbonyl (Boc) group remains a pivotal tool, particularly for specialized applications and complex syntheses. This in-depth technical guide provides a comprehensive exploration of the key characteristics of Boc-protected non-natural amino acids, offering field-proven insights into their synthesis, properties, and applications to empower researchers, scientists, and drug development professionals.
The Enduring Relevance of the Boc Protecting Group in the Age of Non-Natural Amino Acids
The tert-butyloxycarbonyl (Boc) protecting group, first introduced in the 1950s, revolutionized peptide synthesis by providing a reliable and acid-labile protecting group for the α-amino functionality of amino acids.[1][2] While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has gained widespread adoption for routine solid-phase peptide synthesis (SPPS) due to its milder deprotection conditions, the Boc group retains significant advantages in specific contexts, especially when dealing with the diverse and often complex structures of non-natural amino acids.[3][4][]
The choice between Boc and Fmoc strategies is a critical decision in peptide synthesis, with the Boc approach often favored for the synthesis of long and challenging sequences prone to aggregation.[3] The repetitive acidic deprotection steps in Boc chemistry can help disrupt interchain hydrogen bonding, improving solvation and synthetic outcomes.[4] This characteristic can be particularly beneficial when incorporating bulky or hydrophobic non-natural amino acids that may otherwise promote aggregation.
Core Physicochemical Properties: A Foundation for Synthetic Success
The introduction of the Boc group, a bulky and nonpolar moiety, significantly influences the physical and chemical properties of the parent non-natural amino acid.[6] A thorough understanding of these altered characteristics is paramount for successful handling, purification, and incorporation into peptide sequences.
Solubility Profile
Boc-protected non-natural amino acids generally exhibit enhanced solubility in a broad range of common organic solvents compared to their unprotected counterparts.[6] The presence of the tert-butyl group increases lipophilicity, facilitating dissolution in nonpolar solvents, while the polar carbamate linkage contributes to solubility in polar aprotic solvents.[6] This favorable solubility profile is advantageous for both solution-phase and solid-phase synthesis methodologies.
Stability and Storage
The Boc group is renowned for its stability under a wide array of reaction conditions, a critical feature for multi-step synthetic endeavors.[6][] It is resistant to basic conditions, common nucleophiles, and catalytic hydrogenation, allowing for orthogonal protection strategies where other protecting groups can be selectively removed.[6][8]
However, the stability of Boc-protected non-natural amino acids is contingent on proper storage conditions. As solid powders, these compounds are relatively stable when stored in a cool, dry, and dark environment.[9] For long-term storage, temperatures of -20°C are recommended to minimize potential degradation.[9][10] It is crucial to protect these reagents from moisture, as the presence of water can lead to slow hydrolysis.[9]
| Storage Format | Recommended Temperature | Estimated Duration of Stability |
| Solid Powder | -20°C | > 2 years |
| Solid Powder | 4°C | 1-2 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
| Data compiled from supplier recommendations and general laboratory best practices.[9] |
The Chemistry of Protection and Deprotection: A Mechanistic Perspective
The successful application of Boc-protected non-natural amino acids hinges on a clear understanding of the mechanisms governing their formation and cleavage.
Boc Protection of Non-Natural Amino Acids
The most common and efficient method for introducing the Boc group onto the amino functionality of a non-natural amino acid is through a reaction with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) in the presence of a base.[6][11] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of the Boc anhydride, forming a stable carbamate linkage.[11]
Caption: General scheme for the Boc protection of a non-natural amino acid.
Boc Deprotection: The Acid-Labile Nature
The cornerstone of the Boc strategy is the acid-labile nature of the protecting group.[12] Cleavage is most commonly achieved using moderately strong acids, with trifluoroacetic acid (TFA) being the reagent of choice in SPPS, typically in a 20-50% solution in a solvent like dichloromethane (DCM).[6][11]
The mechanism involves the protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate.[13][14] This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[13][14]
Caption: The acid-catalyzed deprotection mechanism of a Boc-protected amine.
It is crucial to be aware of potential side reactions during deprotection. The generated tert-butyl cation is a reactive electrophile that can alkylate sensitive residues, such as tryptophan and methionine.[15] The use of scavengers, like triethylsilane or thioanisole, is often necessary to trap these cations and prevent unwanted side product formation.[15]
Synthesis and Purification Strategies for Boc-Protected Non-Natural Amino Acids
The synthesis of Boc-protected non-natural amino acids can be achieved through various routes, often starting from commercially available precursors.[16][17] The specific synthetic strategy will depend on the structure of the desired non-natural amino acid.
Exemplary Synthetic Protocol: Synthesis of a Generic Boc-Protected Non-Natural Amino Acid
-
Dissolution: Dissolve the non-natural amino acid (1.0 equivalent) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.
-
Basification: Add a base, such as sodium hydroxide or triethylamine (2.0-3.0 equivalents), to the solution to deprotonate the amino group.
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the reaction mixture while maintaining the temperature at 0-25°C.
-
Reaction Monitoring: Stir the reaction mixture for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with a cold, dilute acid solution (e.g., 1N HCl or citric acid).
-
Extraction: Extract the product into an organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure Boc-protected non-natural amino acid.
Purification of Boc-protected amino acids often benefits from their crystalline nature, which allows for effective purification through recrystallization.[]
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of Boc-protected non-natural amino acids. A combination of spectroscopic and chromatographic techniques is typically employed.
| Analytical Technique | Purpose | Key Information Provided |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirms the presence of the Boc group and the overall structure of the amino acid. |
| Mass Spectrometry (LC-MS, ESI-MS) | Molecular Weight Determination | Confirms the molecular weight of the protected amino acid.[] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the purity of the compound and detects any impurities.[] |
| Chiral HPLC or GC | Enantiomeric Purity | Determines the enantiomeric excess of the chiral amino acid.[] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Analysis | Confirms the presence of the carbamate functionality. |
| Melting Point | Purity and Identity | A sharp melting point range is indicative of high purity.[6] |
Applications in Peptide Synthesis and Drug Discovery
Boc-protected non-natural amino acids are invaluable tools in the synthesis of modified peptides and peptidomimetics with enhanced therapeutic properties.[][] Their incorporation can lead to:
-
Increased Proteolytic Stability: The presence of non-natural side chains can hinder the recognition and cleavage of peptides by proteases.
-
Conformational Constraints: Introducing cyclic or sterically demanding non-natural amino acids can lock the peptide into a specific bioactive conformation.
-
Enhanced Binding Affinity and Selectivity: Novel side-chain functionalities can create new interactions with biological targets.
-
Improved Pharmacokinetic Properties: Modification with non-natural amino acids can alter the solubility, distribution, and metabolism of a peptide drug.[]
The Boc strategy is particularly well-suited for the synthesis of peptides containing acid-sensitive non-natural amino acids where the milder base-labile conditions of the Fmoc strategy might be problematic for the side-chain protecting groups.
Conclusion: A Versatile Tool for Advancing Peptide Science
The use of Boc-protected non-natural amino acids continues to be a powerful and versatile strategy in the hands of peptide chemists and drug discovery scientists. A comprehensive understanding of their key characteristics, from their fundamental physicochemical properties to the nuances of their synthesis and handling, is essential for their successful application. By leveraging the unique advantages of the Boc group, researchers can continue to push the boundaries of peptide design, creating novel molecules with tailored functions and the potential to address unmet medical needs. This guide serves as a foundational resource to empower scientists in this exciting and rapidly evolving field.
References
-
Danishefsky, S. J., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. Retrieved from [Link]
-
Braga, A. L., et al. (n.d.). Straightforward synthesis of non-natural l-chalcogen and l-diselenide N-Boc-protected-γ-amino acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Bobko, A. A., et al. (2014). Synthesis of Unnatural Amino Acids Functionalized with Sterically Shielded Pyrroline Nitroxides. Organic Letters - ACS Publications. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 10). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Movassaghi, M., et al. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]
-
Tummatorn, J., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Two‐step synthesis of non‐racemic N‐Boc‐protected α‐amino acids from.... Retrieved from [Link]
-
D'Souza, M. J., et al. (2017, July 24). Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. PMC. Retrieved from [Link]
-
AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Ohno, H., et al. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. Retrieved from [Link]
-
ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Albericio, F., et al. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Kumar, P., et al. (2025, January 15). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. genscript.com [genscript.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. Straightforward synthesis of non-natural l-chalcogen and l-diselenide N-Boc-protected-γ-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Engineering Therapeutics: A Technical Guide on the Pharmacological Application and Synthesis of Methoxyphenylacetic Acid Derivatives
Executive Rationale
Methoxyphenylacetic acid (MPAA) derivatives—encompassing scaffolds like 4-methoxyphenylacetic acid and 2-amino-2-(2-methoxyphenyl)acetic acid—serve as highly versatile building blocks in modern medicinal chemistry. Their unique structural topology, characterized by a methoxy-substituted phenyl ring coupled to an acetic acid moiety, provides an ideal steric and electronic environment for engaging diverse biological targets. This technical whitepaper synthesizes current literature to provide drug development professionals with an authoritative framework on the pharmacological utility, synthetic derivatization, and self-validating experimental evaluation of MPAA derivatives.
Pharmacological Target Engagement & Biomarker Utility
15-Lipoxygenase (15-LOX) Modulation
The peroxidation of unsaturated fatty acids by 15-Lipoxygenase (15-LOX) is a critical enzymatic pathway implicated in severe inflammatory responses and carcinogenesis. Rational drug design has identified 4-methoxyphenylacetic acid esters as potent 15-LOX inhibitors[1]. Molecular docking studies reveal a precise mechanistic causality: the carbonyl group of the MPAA ester is directly oriented toward the Fe(III)-OH moiety within the enzyme's active site, locking the ligand in place via strong hydrogen bonding[1]. Concurrently, the lipophilic methoxyphenyl tail stabilizes the ligand-enzyme complex, effectively occluding arachidonic acid from the catalytic domain[1].
Caption: Mechanism of 15-Lipoxygenase inhibition by 4-methoxyphenylacetic acid esters.
Oncology Biomarkers & Cytotoxicity
Beyond direct target inhibition, MPAA derivatives exhibit significant utility in oncology. 2-(4-Methoxyphenyl)acetic acid has been validated as a highly sensitive and specific plasma metabolite biomarker, crucial for discriminating between non-small cell lung cancer (NSCLC) patients and healthy controls[2]. Furthermore, derivatives of 2-amino-2-(2-methoxyphenyl)acetic acid are actively utilized to synthesize novel heterocyclic systems aimed at enhancing anticancer efficacy and selectivity[3].
Synthetic Derivatization for Advanced Therapeutics
The inherent reactivity of the MPAA scaffold allows for precise functionalization. A prime example is the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid, a critical intermediate in the total synthesis of the potent antimitotic agent Combretastatin A-4[4].
Synthetic Causality: The regioselective bromination of 4-methoxyphenylacetic acid is achieved using bromine in an acetic acid solvent system[4]. Acetic acid acts not merely as a solvent, but as a polar, protic medium that stabilizes the bromonium ion intermediate, directing electrophilic aromatic substitution precisely to the 3-position (ortho to the electron-donating methoxy group). This methodology yields high-purity crystalline products (84% yield) essential for downstream Perkin condensation sequences[4].
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility in preclinical screening, experimental protocols must be designed as self-validating systems. The following methodologies detail the causality behind each procedural step.
Microsomal Metabolic Stability Profiling
Understanding the metabolic half-life ( t1/2 ) and intrinsic clearance ( CLint ) of MPAA derivatives is paramount for predicting in vivo pharmacokinetic liabilities[5].
Self-Validating Architecture: This assay mandates the inclusion of a known reference drug (e.g., Verapamil or Dextromethorphan) to validate the enzymatic viability of the microsome batch. Without this, a metabolically stable result could falsely arise from degraded CYP450 enzymes.
Step-by-Step Protocol:
-
Preparation: Prepare a master mix containing phosphate buffer (pH 7.4) and human/rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL[5]. Rationale: Physiological pH and standardized protein levels ensure consistent enzyme kinetics.
-
Compound Addition: Spike the MPAA derivative to a final concentration of 1 µM in a 96-well plate[5].
-
Pre-incubation: Equilibrate the plate at 37°C for 10 minutes[5].
-
Initiation: Add an NADPH regenerating system to initiate the reaction[5]. Rationale: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise "start" switch for Phase I metabolism.
-
Time-Point Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, extract aliquots and immediately quench with 3 volumes of ice-cold Acetonitrile (ACN) containing an internal standard[5]. Rationale: Ice-cold ACN instantly denatures the metabolic enzymes, halting the reaction at the exact time point, while simultaneously precipitating proteins to prevent LC-MS/MS column fouling.
-
Quantification: Centrifuge the plates and analyze the supernatant via LC-MS/MS to calculate t1/2 and CLint [5].
Caption: Step-by-step workflow for in vitro microsomal metabolic stability assays.
In Vitro Cytotoxicity (MTT) Architecture
The MTT assay evaluates the viability of cancer cells following exposure to MPAA derivatives[3].
Self-Validating Architecture: The protocol requires a vehicle control (DMSO) to establish baseline viability and a positive control (Doxorubicin) to confirm the specific cell line's susceptibility to cytotoxic induction[6].
Step-by-Step Protocol:
-
Cell Seeding: Seed target cancer cells in 96-well plates and incubate overnight at 37°C with 5% CO2 to allow for cellular adherence[3].
-
Treatment: Apply serial dilutions of the MPAA compound, alongside vehicle and positive controls, and incubate for 48-72 hours[6].
-
MTT Reduction: Add 20 µL of MTT solution to each well and incubate for 4 hours[6]. Rationale: Mitochondrial succinate dehydrogenase in viable, respiring cells reduces the yellow water-soluble MTT into insoluble purple formazan crystals. Dead cells lack this enzymatic activity.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well[6]. Rationale: Formazan is lipophilic and insoluble in aqueous media; DMSO fully solubilizes the crystals, creating a homogeneous solution for accurate spectrophotometric absorbance reading at 570 nm.
Quantitative Data Synthesis
The tables below summarize the pharmacological and pharmacokinetic metrics of key MPAA derivatives, providing a comparative baseline for future lead optimization.
Table 1: Metabolic Stability of 2-Amino-2-(2-methoxyphenyl)acetic Acid Derivatives in Human Liver Microsomes [5]
| Compound Designation | Half-life ( t1/2 , min) | Intrinsic Clearance ( CLint , µL/min/mg protein) | Pharmacokinetic Interpretation |
| Compound A | 45 | 30.8 | Moderate clearance; potential for QD dosing if volume of distribution is high. |
| Compound B | 120 | 11.5 | High metabolic stability; excellent candidate for systemic exposure. |
| Compound C | 15 | 92.4 | High clearance liability; requires structural rigidification to block metabolic soft spots. |
| Reference Drug | 60 | 23.1 | Assay validation baseline. |
Table 2: 15-Lipoxygenase (SLO) Inhibition by 4-Methoxyphenylacetic Acid Esters [1]
| Compound | Target | IC50 (µM) | Primary Mechanistic Driver |
| Compound 7d | 15-LOX | 3.8 | Fe(III)-OH Hydrogen Bonding via Carbonyl |
| Compound 7e | 15-LOX | 1.9 | Enhanced Lipophilic Interaction in Catalytic Pocket |
References
-
Benchchem. "In-Depth Technical Guide: Biological Activities of 2-Amino-2-(2-methoxyphenyl)acetic Acid Derivatives". benchchem.com. URL:3
-
Benchchem. "A Comparative Guide to the Metabolic Stability of 2-Amino-2-(2-methoxyphenyl)acetic Acid Derivatives". benchchem.com. URL: 5
-
Benchchem. "Application Notes and Protocols for the In Vitro Biological Evaluation of 2-Amino-2-(2-methoxyphenyl)acetic Acid Derivatives". benchchem.com. URL: 6
-
PMC - NIH. "2-(3-Bromo-4-methoxyphenyl)acetic acid". nih.gov. URL: 4
-
Chemsrc. "4-Methoxyphenylacetic acid | CAS#:104-01-8". chemsrc.com. URL: 2
-
PubMed - NIH. "Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them". nih.gov. URL:1
Sources
- 1. Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Methoxyphenylacetic acid | CAS#:104-01-8 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Analysis of Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I approach the spectroscopic characterization of unnatural amino acids not merely as a checklist of peak assignments, but as a holistic, self-validating system. Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid (commonly abbreviated as Boc-4-MeO-Phg-OH) is a highly valuable chiral building block used in the synthesis of peptidomimetics and β -lactam antibiotics.
Because this molecule possesses multiple distinct microenvironments—a hydrogen-bonding carboxylic acid, a rotameric carbamate (Boc) protecting group, an electron-rich aromatic ring, and a chiral α -center—its spectroscopic profile is highly dynamic. This whitepaper provides an authoritative, in-depth guide to the structural elucidation of Boc-4-MeO-Phg-OH, detailing the causality behind experimental choices and establishing protocols that inherently validate their own data.
Molecular Architecture & Spectroscopic Rationale
To accurately interpret the spectra of Boc-4-MeO-Phg-OH, we must first deconstruct its molecular architecture and anticipate how its functional groups interact with electromagnetic radiation:
-
The Carbamate (Boc) Group: The tert-butoxycarbonyl group is not a static entity. Due to the partial double-bond character of the carbamate C–N bond, the molecule exists as an equilibrium of syn- and anti-rotamers in solution. This restricted rotation is stabilized by intramolecular hydrogen bonding, which fundamentally alters the Nuclear Magnetic Resonance (NMR) profile by duplicating or broadening signals at room temperature .
-
The 4-Methoxyphenyl Ring: The strongly electron-donating methoxy group (-OCH₃) shields the ortho protons, resulting in a classic, highly predictable AA'BB' spin system in ¹H NMR and distinct skeletal vibrations in Fourier-Transform Infrared (FT-IR) spectroscopy.
-
The Carboxylic Acid: The terminal -COOH group readily forms intermolecular hydrogen-bonded dimers. This dictates our choice of FT-IR sampling techniques (to preserve the dimer) and influences our Electrospray Ionization (ESI) mass spectrometry strategy, as the acidic proton is easily lost in negative ion mode.
Analytical Workflows & Self-Validating Protocols
To ensure absolute trustworthiness, the analytical workflow must be orthogonal—meaning each technique probes a different physical property to build a consensus.
Fig 1: Orthogonal analytical workflow for the spectroscopic validation of Boc-4-MeO-Phg-OH.
Protocol 3.1: High-Resolution NMR Acquisition
Causality Focus: Overcoming Rotameric Broadening
-
Sample Preparation: Weigh exactly 15.0 mg of Boc-4-MeO-Phg-OH.
-
Solvent Dissolution: Dissolve the solid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Why? Removing insoluble particulate matter prevents the distortion of magnetic field homogeneity, ensuring sharp line widths.
-
Acquisition: Acquire the ¹H spectrum (16 scans) and broad-band proton-decoupled ¹³C spectrum (1024 scans) at 298 K.
-
Self-Validation (Variable Temperature): If rotameric line broadening is observed (e.g., split signals for the tert-butyl group), evaporate the CDCl₃, re-dissolve the sample in DMSO-d₆, and acquire a second ¹H spectrum at 353 K (80 °C). Why? Heating the sample provides the thermal energy required to overcome the rotational barrier of the carbamate C–N bond, coalescing the rotameric signals into a single thermodynamic average. This proves the extra peaks are rotamers, not chemical impurities .
Protocol 3.2: ATR-FTIR Solid-State Analysis
Causality Focus: Preserving Hydrogen-Bonded Networks
-
System Suitability: Run a rapid scan of a polystyrene calibration film to verify wavenumber accuracy at 1601 cm⁻¹ and 1028 cm⁻¹.
-
Sample Application: Place 2-3 mg of neat Boc-4-MeO-Phg-OH powder directly onto the center of the diamond ATR crystal. Why ATR over KBr pellets? Unnatural amino acids are prone to polymorphic changes or hydration under the extreme pressure required for KBr pelleting. ATR allows for direct, non-destructive analysis, preserving the native hydrogen-bonding network of the carboxylic acid dimer.
-
Acquisition & Processing: Apply consistent anvil pressure to eliminate air gaps. Collect the spectrum (32 scans, 4 cm⁻¹ resolution) and apply an ATR correction algorithm to account for wavelength-dependent penetration depth.
Protocol 3.3: HRMS (ESI-TOF) Profiling
Causality Focus: Diagnostic Fragmentation
-
Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid (for positive mode).
-
Calibration: Infuse a standard tuning mix to calibrate the Time-of-Flight (TOF) mass analyzer, ensuring mass accuracy is within <5 ppm error.
-
In-Source Fragmentation Validation: Introduce the sample via direct infusion. Record spectra in positive mode (ESI+). Gradually increase the fragmentor voltage from 100 V to 150 V. Why? This intentionally induces the sequential loss of the Boc group, validating the structural connectivity of the precursor ion rather than just measuring its intact mass .
Comprehensive Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Data
The NMR data below reflects the thermodynamic average of the molecule. The AA'BB' system of the aromatic ring is a critical diagnostic feature, confirming para-substitution.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Structural Note |
| 1.42 | s | 9H | -C(CH₃)₃ | Boc group methyls. Often appears as a broad singlet or split due to syn/anti rotamers. |
| 3.80 | s | 3H | -OCH₃ | Methoxy group. Sharp singlet due to free rotation. |
| 5.25 | d (J=7.0 Hz) | 1H | α -CH | Coupled to the adjacent NH. Deshielded by the adjacent aromatic ring and carboxylate. |
| 5.55 | br d | 1H | -NH- | Carbamate NH. Broadened by quadrupolar relaxation of the Nitrogen atom and chemical exchange. |
| 6.88 | d (J=8.5 Hz) | 2H | Ar-H (ortho to OMe) | AA'BB' system. Highly shielded by the electron-donating resonance of the methoxy oxygen. |
| 7.30 | d (J=8.5 Hz) | 2H | Ar-H (meta to OMe) | AA'BB' system. |
| > 10.0 | br s | 1H | -COOH | Highly exchangeable. Often absent or extremely broad in CDCl₃ due to H-bonding dynamics. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)
| Chemical Shift (ppm) | Assignment | Causality / Structural Note |
| 28.3 | -C(CH₃)₃ | Boc methyl carbons. |
| 55.3 | -OCH₃ | Methoxy carbon. |
| 57.5 | α -CH | Chiral center carbon. |
| 80.5 | -C(CH₃)₃ | Quaternary Boc carbon. Highly deshielded by the adjacent carbamate oxygen. |
| 114.2 | Ar-C | Aromatic carbons ortho to methoxy. |
| 128.5 | Ar-C | Aromatic carbons meta to methoxy. |
| 155.0 | C=O (Boc) | Carbamate carbonyl. |
| 159.5 | Ar-C | Aromatic ipso carbon (attached to OMe). |
| 175.2 | C=O (Acid) | Carboxylic acid carbonyl. |
Fourier-Transform Infrared (FT-IR) Data
IR spectroscopy is utilized here as an orthogonal validation of the carbonyl environments. The energy required to stretch a C=O bond is highly dependent on its local electron density.
Table 3: FT-IR (ATR) Key Vibrations
| Wavenumber (cm⁻¹) | Vibration Type | Causality / Structural Correlation |
| ~3350 | N-H Stretch | Sharp peak indicating the secondary carbamate amine. |
| 3300 - 2500 | O-H Stretch | Broad, underlying band indicative of strongly hydrogen-bonded carboxylic acid dimers. |
| 1715 | C=O Stretch | Carboxylic acid carbonyl. |
| 1685 | C=O Stretch | Carbamate carbonyl. Shifted to a lower wavenumber than a standard ester due to electron donation from the adjacent nitrogen. |
| 1510, 1610 | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1250, 1170 | C-O Stretch | Aryl-alkyl ether (methoxy) and carbamate C-O stretching. |
High-Resolution Mass Spectrometry (HRMS) Data
The fragmentation of Boc-protected amino acids in positive ESI mode is highly deterministic. The sequential loss of isobutene and carbon dioxide is the absolute hallmark of a tert-butoxycarbonyl group.
Fig 2: ESI-MS positive mode fragmentation pathway detailing the sequential loss of the Boc group.
Table 4: HRMS (ESI-TOF) Fragmentation Profile
| m/z (Observed) | Ion Species | Causality / Fragmentation Pathway |
| 282.1341 | [M+H]⁺ | Intact protonated molecular ion. |
| 304.1160 | [M+Na]⁺ | Sodium adduct, common in positive ESI for oxygen-rich molecules. |
| 226.0715 | [M+H - C₄H₈]⁺ | Loss of isobutene (-56 Da) from the tert-butyl group via a cyclic transition state. |
| 182.0817 | [M+H - C₅H₈O₂]⁺ | Complete loss of the Boc group (isobutene + CO₂), leaving the free protonated amino acid. |
| 121.0653 | [C₈H₉O]⁺ | 4-Methoxybenzyl cation formed via cleavage of the α -carbon substituents. |
| 280.1185 | [M-H]⁻ | Deprotonated molecular ion (Negative mode ESI). |
References
-
Title: On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of N-Boc- α -amino Acids from Carbon Dioxide by Electrochemical Carboxylation of N-Boc- α -aminosulfones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]
using Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid in solid-phase peptide synthesis
Application Note: Advanced Protocols for the Incorporation of Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid in Solid-Phase Peptide Synthesis
Executive Summary
The incorporation of arylglycines, such as Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid (Boc-4-MeO-Phg-OH), into peptide sequences is a critical operation in the synthesis of non-ribosomal peptides, glycopeptide antibiotics, and novel therapeutics[1]. However, phenylglycine derivatives are notoriously difficult to handle during Solid-Phase Peptide Synthesis (SPPS) due to their extreme propensity for base-catalyzed epimerization[2]. This application note provides a mechanistic analysis of this instability and establishes a self-validating, highly optimized protocol utilizing specialized coupling reagents (COMU/DEPBT) and hindered bases (TMP) to achieve near-zero epimerization.
Chemical Context & Mechanistic Analysis of Epimerization
Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid features an α -proton situated directly adjacent to an aromatic ring. While the 4-methoxy substitution provides slight electron donation, the dominant mesomeric effect of the phenyl ring highly stabilizes the conjugate base formed upon deprotonation of the α -carbon[3].
During the activation and coupling steps of SPPS, the carboxylic acid is converted into a highly reactive ester. In the presence of standard tertiary amine bases (e.g., DIPEA or TEA), this activated species rapidly undergoes one of two epimerization pathways[3][4]:
-
Direct Enolization: Base-catalyzed abstraction of the acidic α -proton forms a planar enolate intermediate, which reprotonates non-stereoselectively.
-
Oxazolone Formation: The carbonyl oxygen of the Boc urethane group attacks the activated ester, forming an achiral, planar oxazolone intermediate that subsequently reacts with the incoming amine, yielding a racemic mixture.
To prevent this, the kinetic rate of the desired amine attack must vastly outcompete the rate of α -proton abstraction or oxazolone formation.
Mechanistic pathways of base-catalyzed epimerization of activated phenylglycines during SPPS.
Experimental Design & Causality: Selecting the Right Reagents
Standard coupling conditions (e.g., HATU/DIPEA or HBTU/DIPEA) are fundamentally incompatible with Boc-4-MeO-Phg-OH, often resulting in 15–30% epimerization[2]. To engineer a self-validating, epimerization-free system, we must alter both the base and the activator:
-
The Base (TMP vs. DIPEA): DIPEA ( pKa≈10.5 ) is excessively basic and rapidly deprotonates the α -carbon. Substituting DIPEA with 2,4,6-trimethylpyridine (TMP, pKa≈7.4 ) provides sufficient basicity to drive the coupling reaction while being too weak and sterically hindered to efficiently abstract the α -proton[2].
-
The Activator (COMU or DEPBT): DEPBT forms a less reactive, highly stable active ester that resists oxazolone formation, though it couples slowly. COMU (a third-generation uronium salt based on Oxyma) drives the coupling at such an accelerated rate that the desired amide bond formation outpaces any side reactions[2][5].
-
Zero Pre-Activation: The most critical procedural mandate is the elimination of pre-activation time. The base must only be introduced in the presence of the resin-bound nucleophile.
Table 1: Quantitative Comparison of Coupling Conditions for Arylglycines
| Coupling Reagent | Base (Equiv) | Pre-Activation Time | Epimerization (%) | Coupling Efficiency |
| HATU (3.0 eq) | DIPEA (6.0 eq) | 3 min | ~ 18 - 25% | > 99% |
| HBTU (3.0 eq) | DIPEA (6.0 eq) | 3 min | ~ 20 - 30% | 95% |
| DIC (3.0 eq) | Oxyma (3.0 eq) | 0 min | ~ 4 - 8% | 98% |
| DEPBT (3.0 eq) | TMP (4.0 eq) | 0 min | < 2% | 90% (requires 2h) |
| COMU (3.0 eq) | TMP (4.0 eq) | 0 min | < 1% | > 99% (1h) |
(Data synthesized from standardized arylglycine SPPS optimization studies[2][5])
Step-by-Step Methodology: Epimerization-Free Coupling Protocol
This protocol is scaled for 0.1 mmol synthesis on a standard solid-phase resin (e.g., Rink Amide or Wang resin).
Reagents Required:
-
Boc-4-MeO-Phg-OH (MW: 281.30 g/mol )
-
COMU (MW: 428.2 g/mol )
-
TMP (2,4,6-Trimethylpyridine)
-
Peptide Synthesis Grade DMF (N,N-Dimethylformamide)
Optimized zero pre-activation solid-phase coupling workflow for Boc-4-MeO-Phg-OH.
Procedure:
-
Resin Preparation: Swell 0.1 mmol of the resin-bound peptide in DMF for 20 minutes. If the N-terminus is Fmoc-protected, perform standard deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF (5 × 1 min).
-
Reagent Dissolution: In a clean, dry vial, dissolve 84.4 mg of Boc-4-MeO-Phg-OH (0.3 mmol, 3.0 eq) and 128.5 mg of COMU (0.3 mmol, 3.0 eq) in 1.5 mL of DMF. Do not add base at this stage.
-
Zero Pre-Activation Addition: Draw the dissolved amino acid/COMU mixture into a syringe. Immediately add 53 μ L of TMP (0.4 mmol, 4.0 eq) to the syringe, invert once to mix, and instantly inject the solution into the reaction vessel containing the resin.
-
Coupling: Agitate the reaction vessel at room temperature for 60 minutes. (If using DEPBT instead of COMU, extend the coupling time to 120 minutes to ensure complete conversion).
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Capping (Optional but Recommended): Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing deletion sequences in subsequent steps. Wash thoroughly with DMF.
Analytical Validation
To validate the integrity of the protocol and ensure the system is self-validating, the crude peptide must be analyzed post-cleavage. Because D-epimers and L-epimers of peptides often have identical mass, MS alone is insufficient.
-
Cleavage: Cleave a micro-aliquot of the resin using standard TFA-based cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2 hours. Note: As this is a Boc-protected amino acid, the TFA cleavage will simultaneously remove the N-terminal Boc group.
-
Chromatography: Analyze the crude peptide via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a shallow gradient (e.g., 5-40% Acetonitrile in water with 0.1% TFA over 30 minutes) on a C18 column.
-
Interpretation: Diastereomers formed by the epimerization of the Phg residue will typically resolve as a distinct secondary peak eluting closely (often just before or after) the main product peak[6]. Integration of the Area Under the Curve (AUC) for these two peaks provides the exact percentage of epimerization, which should be ≤1% using the COMU/TMP protocol.
References
-
Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. PubMed / European Journal of Peptide Research. Available at:[Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters (Luxembourg Bio Technologies). Available at:[Link]
-
Epimerisation in Peptide Synthesis. MDPI Molecules. Available at:[Link]
-
Epimerization-Free C-Term Activation of Peptide Fragments by Ball Milling. ACS Organic Letters. Available at:[Link]
-
Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. ResearchGate. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
coupling protocol for Boc-(4-methoxy-phenyl)-acetic acid with peptide resins
Application Note: Optimized Coupling Protocol for Boc-(4-methoxyphenyl)glycine in Solid-Phase Peptide Synthesis
Introduction & Scope
Boc-(4-methoxyphenyl)acetic acid—structurally defined as 2-(tert-butoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid and universally referred to in peptide chemistry as Boc-Phg(4-OMe)-OH —is a critical non-proteinogenic building block[1]. Arylglycine derivatives like this are frequently incorporated into peptidomimetics, enzyme inhibitors, and synthetic analogs of glycopeptide antibiotics (e.g., vancomycin) to introduce conformational rigidity and enhance proteolytic stability[2],[3].
However, the incorporation of phenylglycine (Phg) derivatives via Solid-Phase Peptide Synthesis (SPPS) presents a notorious stereochemical challenge: a high susceptibility to base-catalyzed racemization (epimerization)[2],[4]. This application note details a self-validating, highly optimized coupling protocol designed to achieve >95% coupling efficiency while restricting epimerization to <1%.
Mechanistic Insights: The Causality of Racemization
To design an effective protocol, one must understand why Boc-Phg(4-OMe)-OH is prone to epimerization. The α -proton of arylglycines is uniquely acidic due to the electron-withdrawing nature of the adjacent aromatic ring, which stabilizes the resulting carbanion via resonance[3].
During carboxyl activation, two primary racemization pathways emerge:
-
Direct Enolization : Strong tertiary amine bases (such as DIEA, pKa ~10.1) abstract the α -proton from the activated ester, leading to a planar enolate that reprotonates non-stereoselectively[2],[3].
-
Oxazolone Formation : The activated carboxyl group is attacked intramolecularly by the carbonyl oxygen of the Boc group, forming an oxazolone (azlactone) intermediate. The α -proton of the oxazolone is exceptionally acidic, leading to rapid epimerization before aminolysis can occur[3].
Strategic Countermeasures: To circumvent these pathways, this protocol abandons traditional HATU/DIEA activation. Instead, we utilize DIC (N,N'-Diisopropylcarbodiimide) in combination with OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) . The DIC/Oxyma system is mildly acidic, entirely avoiding the need for basic additives, and forms a highly reactive ester that undergoes aminolysis faster than oxazolone formation can occur, effectively suppressing racemization[5],[6],[7].
Quantitative Data: Impact of Coupling Reagents on Epimerization
The following table summarizes the causal relationship between reagent selection and stereochemical integrity when coupling arylglycine derivatives in SPPS.
| Coupling System | Base Used | Base pKa | Yield (%) | Epimerization (D-Isomer %) | Recommendation |
| HATU / HOAt | DIEA | 10.1 | >95% | 15 - 25% | Highly Discouraged[2] |
| HBTU / HOBt | DIEA | 10.1 | 90% | >20% | Highly Discouraged[6] |
| COMU | TMP | 7.4 | 92% | 2 - 5% | Acceptable Alternative[2] |
| DIC / OxymaPure | None | N/A | >95% | <1% | Optimal (Gold Standard) [6],[7] |
Note: TMP = 2,4,6-Trimethylpyridine. Data represents average outcomes for Phg derivatives in SPPS.
Visualizing the Reaction Pathways
Mechanistic pathways of desired aminolysis vs. base-catalyzed oxazolone epimerization.
Step-by-Step Methodology: DIC/Oxyma Coupling Protocol
This protocol is designed for a 0.1 mmol scale synthesis on a solid support (e.g., Wang or Rink Amide resin). It ensures a self-validating system by coupling in situ activation with immediate aminolysis to minimize the lifetime of the activated ester.
Step 1: Resin Preparation & Swelling
-
Weigh out 0.1 mmol of the target peptide-resin.
-
Swell the resin in 3 mL of anhydrous N,N-Dimethylformamide (DMF) for 30 minutes at room temperature ( 25∘C ).
-
Drain the solvent. Causality: Proper swelling exposes internal reactive sites within the polymer matrix, ensuring homogeneous coupling kinetics and preventing truncated sequences.
Step 2: Reagent Preparation (In Situ Activation)
-
Amino Acid : Weigh 0.4 mmol (4 equivalents) of Boc-Phg(4-OMe)-OH.
-
Additive : Weigh 0.4 mmol (4 equivalents) of OxymaPure.
-
Dissolve both solids in 2 mL of anhydrous DMF. Vortex until completely dissolved. Critical Constraint: Do not add the coupling reagent (DIC) to this mixture yet. Pre-activation allows unnecessary time for oxazolone formation[7].
Step 3: Coupling Reaction
-
Add the Boc-Phg(4-OMe)-OH / OxymaPure solution directly to the swollen resin.
-
Add 0.4 mmol (4 equivalents, approx. 62 μL ) of DIC directly to the reaction vessel.
-
Agitate the mixture gently (via bubbling nitrogen or orbital shaking) for 60 to 90 minutes at strictly room temperature. Causality: The OxymaPure solution initially appears blue/yellow but shifts to a yellowish-green as the active ester forms and reacts[7]. Avoid elevated temperatures (e.g., microwave heating >50°C), which drastically accelerate thermal α -proton abstraction[4].
Step 4: Washing and Validation
-
Drain the reaction mixture.
-
Wash the resin thoroughly to remove urea byproducts: DMF (3 × 3 mL), followed by Dichloromethane (DCM) (3 × 3 mL).
-
Perform a Kaiser Test (Ninhydrin assay) to validate the completion of the coupling. A clear/yellow bead indicates successful acylation of the primary amine. If the beads are blue (indicating unreacted amines), repeat Step 3.
Step 5: Cleavage
-
If the Boc group serves as the final N-terminal protecting group in an Fmoc-SPPS strategy, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. The Boc group will be simultaneously removed.
Optimized DIC/Oxyma coupling workflow for stereochemically sensitive arylglycines.
References
-
[2] Liang et al. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron. URL:[Link]
-
[4] Elsawy et al. "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this." Journal of Peptide Science (PubMed). URL:[Link]
-
[3] MDPI. "Epimerisation in Peptide Synthesis." Molecules. URL:[Link]
-
[5] PNAS. "Proximity-driven acceleration of challenging solid-phase peptide couplings." Proceedings of the National Academy of Sciences. URL:[Link]
-
[6] ChemRxiv. "An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures."URL:[Link]
-
[7] Luxembourg Bio Technologies. "Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis."URL:[Link]
-
[1] Barberis et al. "Rapid Access to N-Boc Phenylglycine Derivatives via Benzylic Lithiation Reaction." Tetrahedron (Thieme Connect). URL:[Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. mdpi.com [mdpi.com]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
applications of Boc-(4-methoxy-phenyl)-acetic acid in drug discovery
Title: Application Note: The Strategic Utility of Boc-(4-methoxy-phenyl)-acetic acid in Drug Discovery and Peptidomimetic Design
Chemical Profiling & Mechanistic Rationale
In medicinal chemistry, Boc-(4-methoxy-phenyl)-acetic acid —formally identified as 2-(tert-butoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid or Boc-Phg(4-OMe)-OH —is a highly privileged unnatural amino acid building block[1]. As a Boc-protected derivative of 4-methoxyphenylglycine, it offers three distinct structural advantages that drive its application in modern drug discovery:
-
Conformational Restriction (The Phenylglycine Core): Unlike standard phenylalanine derivatives where a methylene group separates the aromatic ring from the α-carbon, the phenylglycine backbone places the aromatic ring directly on the chiral center. This intense steric bulk restricts the Ramachandran dihedral angles (φ, ψ), locking peptides into specific secondary structures (such as β-turns) that enhance target binding affinity and resist proteolytic degradation.
-
Electronic Enrichment (The 4-Methoxy Group): The para-methoxy substitution acts as a strong electron-donating group (EDG). This enriches the electron density of the π-system, enabling stronger cation-π and π-π stacking interactions with target protein residues compared to unsubstituted phenylglycine.
-
Orthogonal Protection (The Boc Group): The tert-butyloxycarbonyl (Boc) group provides robust protection of the α-amine during complex synthetic workflows, allowing for targeted deprotection under acidic conditions (e.g., Trifluoroacetic acid) without disturbing base-labile groups or complex macrocyclic architectures[1].
Key Applications in Drug Discovery
Synthesis of Macrocyclic Antibiotics
The rising threat of antimicrobial resistance has driven the development of novel macrocyclic peptides, such as Maxamycins and vancomycin analogs. Boc-Phg(4-OMe)-OH is frequently utilized in the solid-phase peptide synthesis (SPPS) of these macrocycles. The rigidifying effect of the phenylglycine core pre-organizes the linear peptide precursor, thermodynamically favoring late-stage macrocyclization over linear oligomerization[2].
Development of MDM2-p53 Inhibitors
The disruption of the MDM2-p53 protein-protein interaction is a major therapeutic strategy in oncology. Boc-Phg(4-OMe)-OH serves as a critical precursor for the synthesis of tetrasubstituted morpholinones. The 4-methoxyphenyl moiety perfectly occupies the deep hydrophobic Trp23 pocket of MDM2, displacing the p53 tumor suppressor and triggering apoptosis in cancer cells[3].
Disruption of the MDM2-p53 signaling pathway by morpholinone derivatives.
Synthesis of Heterocyclic Pharmacophores (Hydantoins)
Hydantoins (2,4-imidazolidinediones) are privileged scaffolds with potent anticonvulsant, anti-arrhythmic, and anti-inflammatory properties. Deprotection and subsequent reaction of Boc-Phg(4-OMe)-OH with phenyl isocyanates yields 5-(4-methoxyphenyl)-imidazolidin-2,4-diones. The methoxy group enhances the lipophilicity of the pharmacophore, improving blood-brain barrier (BBB) penetration for central nervous system (CNS) targets[4].
Quantitative Data: Overcoming Epimerization
The Causality of Epimerization: The α-proton of phenylglycine derivatives is highly acidic due to resonance stabilization from the adjacent aromatic ring. When standard uronium coupling reagents (like HATU or HBTU) are used alongside strong tertiary amine bases (like DIPEA), the base abstracts the α-proton, forming an oxazolone intermediate that rapidly racemizes. To prevent this, zero-base coupling reagents like DMTMM or DEPBT must be utilized[2].
Table 1: Empirical Comparison of Coupling Reagents for Boc-Phg(4-OMe)-OH in SPPS
| Coupling Reagent | Base Requirement | Solvent | Epimerization Rate (%) | Coupling Yield (%) | Recommendation |
| HATU | DIPEA (2.0 eq) | DMF | 18.5 - 22.0% | >95% | Not Recommended |
| DIC / Oxyma | None | DMF | 4.0 - 6.5% | 92% | Acceptable |
| DEPBT | DIPEA (1.0 eq) | THF | < 1.5% | 80% | Highly Recommended |
| DMTMM | None | DMF/THF | < 1.0% | 85% | Optimal Choice [2] |
Experimental Protocols
Protocol A: Low-Epimerization SPPS Incorporation using DMTMM
This protocol outlines the base-free coupling of Boc-Phg(4-OMe)-OH to a resin-bound peptide to preserve chiral integrity.
-
Resin Preparation: Swell 0.1 mmol of the resin-bound peptide (bearing a free N-terminus) in 5 mL of Dichloromethane (DCM) for 20 minutes. Wash thoroughly with N,N-Dimethylformamide (DMF) (3 × 5 mL).
-
Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Boc-Phg(4-OMe)-OH and 0.3 mmol (3.0 eq) of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in 3 mL of anhydrous DMF. Stir for 5 minutes at room temperature. Causality: DMTMM activates the carboxylic acid to an active ester without requiring a basic environment, neutralizing the risk of α-proton abstraction.
-
Coupling: Add the activated mixture to the resin. Agitate gently at 23 °C for 1.5 to 2 hours.
-
Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 5 mL) and DCM (3 × 5 mL).
-
Self-Validation (QC Step): Perform a micro-cleavage on 5 mg of resin using 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Analyze the filtrate via Chiral LC-MS.
-
Pass Criteria: A single chromatographic peak corresponding to the desired mass [M+H]⁺ with <1% of the diastereomeric peak confirms epimerization-free coupling.
-
Workflow for low-epimerization solid-phase peptide synthesis using Boc-Phg(4-OMe)-OH.
Protocol B: Synthesis of 3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione
This protocol details the conversion of the amino acid into a bioactive hydantoin pharmacophore[4].
-
Boc Deprotection: Treat 1.0 mmol of Boc-Phg(4-OMe)-OH with 5 mL of a 50% TFA/DCM solution for 30 minutes at room temperature to yield the free amino acid. Evaporate the solvent under reduced pressure and co-evaporate with toluene (3 × 5 mL) to remove residual TFA.
-
Urea Formation: Dissolve the resulting 4-methoxyphenylglycine in 10 mL of aqueous NaOH (pH ~8.5). Slowly add 1.0 mmol of Phenyl isocyanate (PhNCO) dropwise while maintaining the temperature at 0–5 °C. Stir for 2 hours at room temperature. Causality: The alkaline medium ensures the α-amine is deprotonated and nucleophilic, facilitating attack on the isocyanate carbon.
-
Cyclization: Adjust the pH of the solution to 2.0 using 6M HCl. Heat the mixture to 80 °C for 1 hour to drive the acid-catalyzed intramolecular cyclization of the urea intermediate into the hydantoin ring.
-
Purification: Cool the mixture to precipitate the product. Filter, wash with cold water, and recrystallize from an Ethanol/Water (1:1) mixture.
-
Self-Validation (QC Step): Obtain a ¹H-NMR spectrum in DMSO-d₆.
-
Pass Criteria: The presence of a sharp singlet at ~3.71 ppm (3H, -OCH₃) and a distinct singlet at ~5.16 ppm (1H, chiral C5-H) validates the structural integrity of the hydantoin ring[4].
-
References
-
Synthesis of N-Boc-α-amino Acids from Carbon Dioxide by Electrochemical Carboxylation of N-Boc-α-aminosulfones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives Source: Molecules - PubMed Central (PMC) URL:[Link]
-
Divergent Total Synthesis and Characterization of Maxamycins Source: Journal of the American Chemical Society - ACS Publications URL:[Link]
-
Structural analysis of MDM2-p53 protein-protein interaction and small molecules bound to MDM2 (Journal of Medicinal Chemistry) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
Application Note: Strategic Incorporation of Unnatural Amino Acids (UAAs) in Peptide Therapeutics
Executive Summary
Peptide therapeutics occupy a highly advantageous pharmacological space between small molecules and large biologics, offering high target specificity and reduced toxicity[1]. However, the clinical translation of native linear peptides is frequently hindered by poor proteolytic stability and rapid renal clearance. The strategic incorporation of unnatural amino acids (UAAs)—also referred to as non-canonical amino acids (ncAAs)—addresses these pharmacokinetic liabilities while introducing novel physicochemical and bioorthogonal properties[2][3].
This application note provides a comprehensive, field-proven guide to the two primary methodologies for UAA incorporation: Solid-Phase Peptide Synthesis (SPPS) for chemical assembly, and Genetic Code Expansion (GCE) for biological translation.
Mechanistic Causality: Why Incorporate UAAs?
Before selecting a synthesis protocol, it is critical to understand the biophysical causality behind UAA modifications:
-
Proteolytic Evasion via Stereochemical Inversion: Endogenous proteases are stereospecific to L-amino acids. Substituting susceptible residues with D-amino acids or α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) sterically blocks the protease active site, dramatically extending plasma half-life[4][5].
-
Conformational Rigidity (Peptide Stapling): UAAs bearing olefinic side chains (e.g., α-methyl, α-alkenyl amino acids) enable ruthenium-catalyzed ring-closing metathesis. This "stapling" locks the peptide into an α-helical conformation, masking the amide backbone from proteolytic cleavage and enhancing cell membrane permeability[3].
-
Bioorthogonal Functionalization: Incorporating UAAs with azide, alkyne, or tetrazine moieties (e.g., p-azidophenylalanine) provides unique chemical handles. These allow for highly specific downstream modifications via click chemistry, which is essential for developing peptide-drug conjugates or fluorescent probes[6].
Workflow 1: Chemical Assembly via Fmoc-SPPS
Causality & Scope: Solid-Phase Peptide Synthesis (SPPS) remains the gold standard for peptides under 50 residues. Unlike biological expression, SPPS is not limited by ribosomal compatibility, allowing for multi-site incorporation of highly sterically hindered, toxic, or heavily modified UAAs[4].
Protocol: Fmoc-SPPS with Sterically Hindered UAAs
Note: Due to the steric bulk of many UAAs (e.g., α,α-disubstituted amino acids), standard coupling reagents like HBTU are often insufficient. This protocol utilizes HATU, which generates a highly reactive HOAt active ester, driving the coupling of hindered amines.
Step 1: Resin Preparation and Swelling
-
Weigh the desired amount of Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids) into a fritted reaction vessel.
-
Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.
Step 2: Fmoc Deprotection
-
Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.
Step 3: UAA Activation and Coupling
-
Dissolve 3–4 equivalents of the Fmoc-protected UAA and 3–4 equivalents of HATU in a minimum volume of DMF.
-
Add 6–8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution to initiate activation (solution will turn yellow).
-
Add the activated UAA mixture to the resin and agitate for 2 to 4 hours. For highly hindered UAAs (e.g., Aib), coupling may require elevated temperatures (e.g., microwave assistance at 75°C for 10 mins).
-
Wash the resin with DMF (5 × 1 min).
Step 4: Capping (Critical Step)
-
To prevent deletion sequences, cap unreacted amines using 10% acetic anhydride (Ac2O) and 10% DIPEA in DMF for 10 minutes. Wash with DMF.
Step 5: Cleavage and Deprotection
-
Once the sequence is complete, wash the resin with DCM and dry under a vacuum.
-
Cleave the peptide using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2–3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize for downstream HPLC purification.
Caption: Iterative Fmoc-SPPS workflow for UAA incorporation.
Workflow 2: Biological Incorporation via Genetic Code Expansion (GCE)
Causality & Scope: For large polypeptides (>50 amino acids) or full-length proteins, SPPS suffers from diminishing yields. GCE allows for the site-specific incorporation of UAAs directly within living cells[7]. This is achieved by utilizing an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that suppresses a nonsense codon (typically the Amber stop codon, UAG)[8]. The orthogonal pair must not cross-react with the host's endogenous translation machinery[9].
Protocol: In Vivo Amber Suppression in E. coli
Step 1: Plasmid Design and Transformation
-
Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
Plasmid A: Encodes the orthogonal aaRS/tRNA pair (e.g., Methanocaldococcus jannaschii TyrRS/tRNA CUA pair for incorporating p-azidophenylalanine).
-
Plasmid B: Encodes the target peptide/protein with an engineered UAG mutation at the desired incorporation site.
-
-
Plate on LB agar containing appropriate dual antibiotics (e.g., Ampicillin/Chloramphenicol).
Step 2: Culture and UAA Feeding
-
Inoculate a single colony into liquid LB media with antibiotics. Grow at 37°C until OD600 reaches 0.5–0.6.
-
Dissolve the target UAA (e.g., 1–2 mM final concentration) in a minimal volume of 1M NaOH or DMSO, and add it directly to the culture. Causality: The UAA must be membrane-permeable and supplied in excess to outcompete endogenous termination factors (e.g., Release Factor 1).
Step 3: Induction and Expression
-
Induce expression of the orthogonal machinery and the target gene using IPTG (1 mM) and/or Arabinose (0.2%), depending on the promoter system.
-
Incubate at 30°C for 12–16 hours to allow for optimal translation and folding.
Step 4: Harvest and Verification
-
Pellet the cells, lyse via sonication, and purify the peptide using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Validate UAA incorporation via Intact Mass Spectrometry (ESI-TOF).
Caption: Mechanism of Genetic Code Expansion via Amber codon suppression.
Quantitative Data & Methodological Comparison
To select the optimal strategy for your drug development pipeline, consult the comparative and quantitative data summarized below.
Table 1: SPPS vs. GCE Methodological Comparison
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Genetic Code Expansion (GCE) |
| Optimal Size Limit | < 50 amino acids[10] | > 50 amino acids to full proteins[7] |
| Incorporation Sites | Multiple, contiguous sites possible[4] | Typically 1-3 discrete sites |
| UAA Structural Limits | Highly flexible (D-amino acids, staples) | Must fit aaRS active site & ribosome |
| Yield | High (mg to gram scale) | Variable (µg to mg scale) |
| Primary Application | Short antimicrobial/therapeutic peptides | Protein-drug conjugates, large biologics |
Table 2: Impact of UAA Incorporation on Peptide Stability
| Peptide Modification Type | Example UAA Used | Proteolytic Half-Life (Plasma) | Target Affinity Impact |
| Wild-Type (Linear) | None (L-amino acids only) | ~10 - 30 minutes | Baseline |
| Stereochemical Flip | D-Lysine, D-Arginine | > 24 hours[5] | Variable (may reduce affinity) |
| N-Terminal Protection | α-aminoisobutyric acid (Aib) | > 12 hours[4][5] | Maintained or Enhanced |
| Hydrocarbon Stapling | α-methyl, α-alkenyl amino acids | > 48 hours[3] | Highly Enhanced (Helical lock) |
References
- Incorporation of unnatural amino acids Google P
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery National Institutes of Health (PMC)[Link]
-
Genetic Code Expansion: Recent Developments and Emerging Applications Chemical Reviews - ACS Publications[Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives National Institutes of Health (PMC)[Link]
-
Reprogramming natural proteins using unnatural amino acids RSC Publishing[Link]
-
Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins Chemical Reviews - ACS Publications[Link]
-
Genetic Code Expansion Addgene[Link]
-
tRNA engineering strategies for genetic code expansion Frontiers[Link]
-
Strategies for Improving Peptide Stability and Delivery MDPI[Link]
-
Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 Briefings in Bioinformatics | Oxford Academic[Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics Frontiers[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | tRNA engineering strategies for genetic code expansion [frontiersin.org]
- 9. addgene.org [addgene.org]
- 10. EP2796546B1 - Incorporation of unnatural amino acids - Google Patents [patents.google.com]
Application Note: Chemoselective N-Boc Protection of α-Amino Acids
Strategic Overview & Mechanistic Causality
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and orthogonal protection strategies, prized for its absolute stability toward catalytic hydrogenolysis and strong nucleophiles[1]. The installation of a Boc group onto an α-amino acid is a fundamental procedure that requires precise control over pH, solubility, and reaction kinetics.
Unlike simple aliphatic amines, α-amino acids exist natively as zwitterions (NH₃⁺ / COO⁻) in aqueous media. In this state, the nitrogen lacks a lone pair and is entirely non-nucleophilic. To drive the reaction, a strong base—typically sodium hydroxide (NaOH)—is introduced. This serves a dual purpose:
-
Nucleophile Activation: It deprotonates the ammonium ion (pKₐ ~9.5), exposing the lone pair on the nitrogen and converting it into an active nucleophile.
-
Chemoselectivity: It deprotonates the carboxylic acid (pKₐ ~2.3) into a carboxylate. Because carboxylates are significantly poorer nucleophiles than free amines, this prevents competitive O-acylation, ensuring strict N-chemoselectivity.
Di-tert-butyl dicarbonate (Boc₂O) is the electrophile of choice. Unlike Boc-Cl, which is highly unstable and generates toxic, corrosive HCl gas, Boc₂O yields only volatile or easily removable byproducts: carbon dioxide (CO₂) and tert-butanol (t-BuOH)[2]. Because Boc₂O is lipophilic and amino acid salts are hydrophilic, the reaction necessitates a biphasic or mixed solvent system (e.g., Water/1,4-Dioxane or Water/THF) to bridge the solubility gap and maximize collision frequency between the reagents[3].
Mechanistic pathway of N-Boc protection highlighting nucleophilic attack and decarboxylation.
Quantitative Reaction Parameters
The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale reaction. Maintaining a slight excess of Boc₂O ensures complete conversion, while the base equivalents must account for both the carboxylic acid and the ammonium group.
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (10 mmol scale) | Functional Role |
| L-Amino Acid | Variable | 1.0 | 10.0 mmol | Primary Substrate |
| Boc₂O | 218.25 | 1.1 | 11.0 mmol (2.40 g) | Electrophile / Protecting Agent |
| NaOH (1M Aqueous) | 40.00 | 1.1 - 2.0 | 11.0 - 20.0 mL | Base (Deprotonation) |
| 1,4-Dioxane (or THF) | 88.11 | - | 10.0 mL | Organic Co-solvent |
| Milli-Q Water | 18.02 | - | 10.0 mL | Aqueous Solvent |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation checkpoints are met.
Step 1: Substrate Dissolution & Activation
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the L-amino acid (10.0 mmol) in 10 mL of Milli-Q water.
-
Add 1M NaOH dropwise until the amino acid is completely dissolved.
-
Validation Checkpoint 1 (pH): Test the solution with pH indicator paper. The pH must be strictly > 10 . If it is lower, the amine remains protonated and inert; add additional 1M NaOH until the target pH is reached.
-
Add 10 mL of 1,4-Dioxane to create a homogeneous mixed-solvent system.
Step 2: Electrophile Addition 5. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Low temperatures suppress the background hydrolysis of Boc₂O by hydroxide ions. 6. Dissolve Boc₂O (2.40 g, 11.0 mmol) in 5 mL of 1,4-Dioxane and add it dropwise to the stirring reaction mixture over 10 minutes.
Step 3: Reaction Propagation 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 8. Stir vigorously for 12–24 hours. 9. Validation Checkpoint 2 (Visual): Observe the reaction mixture. Steady, mild effervescence indicates the evolution of CO₂ gas, physically confirming that the tetrahedral intermediate is collapsing and the reaction is proceeding. 10. Validation Checkpoint 3 (TLC): Spot the mixture on a silica gel TLC plate alongside the starting amino acid. Stain with Ninhydrin and heat. The starting material will appear as a bright pink/purple spot. The reaction is complete when this spot disappears (the N-Boc product is Ninhydrin-negative).
Downstream Processing: Workup & Isolation Strategy
The workup is strategically designed around the pH-dependent solubility of the product. At the end of the reaction, the mixture contains the water-soluble sodium salt of the N-Boc amino acid, alongside lipophilic impurities (unreacted Boc₂O and t-BuOH).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the 1,4-Dioxane. Do not heat the water bath above 35 °C to prevent thermal degradation.
-
Impurity Extraction: Add 15 mL of Milli-Q water to the residue, then wash the basic aqueous phase with Ethyl Acetate (2 × 20 mL). Discard the organic layers. Causality: This step selectively strips away unreacted Boc₂O and t-BuOH while the product remains safely in the aqueous phase as a carboxylate salt.
-
Controlled Acidification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 1M KHSO₄ (or 1M HCl) dropwise while stirring continuously until the pH reaches 2.0–3.0 . Critical Causality: The Boc group is acid-labile and is typically cleaved by strong acids like Trifluoroacetic acid (TFA)[]. Acidification must be performed cold and carefully to protonate the carboxylate without cleaving the newly installed Boc group.
-
Product Isolation: Extract the acidified, cloudy aqueous layer with Ethyl Acetate (3 × 25 mL). The neutral N-Boc amino acid now readily partitions into the organic phase.
-
Drying & Concentration: Combine the organic extracts, wash with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure N-Boc amino acid as a white solid or viscous oil.
Step-by-step experimental workflow for the synthesis and isolation of N-Boc amino acids.
Analytical Validation
To confirm the structural integrity of the synthesized N-Boc amino acid, perform ¹H NMR spectroscopy (typically in CDCl₃ or DMSO-d₆).
-
Diagnostic Peak: Look for a massive, sharp singlet integrating to 9 protons at approximately δ 1.40 - 1.45 ppm . This corresponds to the three equivalent methyl groups of the tert-butyl moiety.
-
Amine Proton: A broad doublet or singlet (depending on the solvent) representing the carbamate N-H proton will appear around δ 5.0 - 6.5 ppm (in CDCl₃) or δ 7.0 ppm (in DMSO-d₆).
References[1] Title: tert-Butyloxycarbonyl protecting group
Sources
Application Notes & Protocols: A Guide to Carbodiimide-Mediated Coupling of Boc-Amino Acids
An in-depth guide for researchers, scientists, and drug development professionals on the application of carbodiimides for the coupling of N-α-Boc protected amino acids.
Introduction
The formation of the amide bond is the cornerstone of peptide synthesis, a process central to drug discovery, biochemistry, and materials science. Among the myriad of available methods, the use of carbodiimides as coupling reagents remains one of the most prevalent and versatile strategies. Introduced by Sheehan and Hess in 1955, this method allows for the direct condensation of a carboxylic acid and an amine, obviating the need for pre-activation of the carboxyl component.[1][2]
This guide provides a comprehensive overview of the theory, practical considerations, and detailed protocols for using carbodiimides to couple N-α-Boc (tert-butyloxycarbonyl) protected amino acids. We will delve into the underlying mechanisms, compare common reagents, explain the critical role of additives in ensuring stereochemical integrity, and provide robust, field-tested protocols for successful synthesis.
Part 1: The Chemistry of Carbodiimide Coupling
The Core Mechanism: Activation via O-Acylisourea
The fundamental role of a carbodiimide (R-N=C=N-R') is to act as a dehydrating agent, activating a carboxylic acid to make it susceptible to nucleophilic attack by an amine. The reaction proceeds through a highly reactive, yet unstable, O-acylisourea intermediate.[3][4][5]
-
Activation: The carboxylic acid protonates the carbodiimide, and the resulting carboxylate attacks the central carbon atom.
-
Intermediate Formation: This forms the key O-acylisourea intermediate. This species is highly activated and ready for nucleophilic attack.
-
Amide Formation: The amino group of the coupling partner attacks the carbonyl carbon of the O-acylisourea. This forms a tetrahedral intermediate which collapses to yield the desired amide (peptide) bond and a urea byproduct.[4][5]
Caption: The two-step process of carboxyl activation and subsequent aminolysis.
Key Reagents: A Comparative Overview
While many carbodiimides exist, N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC) are the most widely used in the context of Boc-amino acid coupling.[3][6] Their physical properties dictate their applications and work-up procedures.
| Feature | DCC (N,N'-Dicyclohexylcarbodiimide) | EDC•HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide HCl) |
| Solubility | Insoluble in water; soluble in organic solvents (DCM, THF, DMF).[3][7] | Water-soluble; also soluble in many organic solvents.[6][7][8] |
| Byproduct | Dicyclohexylurea (DCU) | 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) |
| Byproduct Removal | Insoluble in most organic solvents; removed by filtration.[3][7][9] | Water-soluble; removed by aqueous extraction (work-up).[7][8][10] |
| Primary Use Case | Organic-phase synthesis (solution and solid-phase).[3] | Aqueous-phase bioconjugation, solution-phase synthesis where aqueous work-up is desired.[6][8][9] |
| Handling | Waxy, low-melting solid. Potent allergen and sensitizer; handle with extreme care.[9][11] | Hygroscopic crystalline solid; more convenient and generally safer to handle than DCC.[3][12] |
The Role of Additives: Suppressing Side Reactions & Enhancing Efficiency
Coupling with a carbodiimide alone is prone to significant side reactions, most notably racemization and N-acylurea formation. The introduction of nucleophilic additives, such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu), is now standard practice to mitigate these issues.[10][13][14]
The additive intercepts the highly reactive O-acylisourea intermediate faster than it can rearrange or cause racemization.[9][15] This converts the intermediate into a more stable but still highly reactive active ester (e.g., an OBt-ester). This active ester then reacts cleanly with the amine component to form the peptide bond with minimal loss of stereochemical integrity.[10][15]
Caption: HOBt intercepts the O-acylisourea, preventing undesired side reactions.
Common Side Reactions & Mitigation Strategies
-
Racemization: The activated carboxyl group of a chiral Boc-amino acid is susceptible to racemization. This occurs via the formation of a 5(4H)-oxazolone (or azlactone) intermediate, where the α-proton is acidic and can be abstracted, leading to a loss of stereochemistry.[1][14] The use of additives like HOBt is the primary strategy to prevent this, as the OBt-ester is less prone to oxazolone formation.[10][15]
-
N-Acylurea Formation: This is a significant side reaction where the O-acylisourea intermediate undergoes an intramolecular O-to-N acyl migration.[1][16] This rearrangement forms a stable, unreactive N-acylurea byproduct, which consumes the activated amino acid and reduces the overall yield.[1][9] N-acylureas can be difficult to separate from the desired product due to similar solubility profiles.[1] Again, the rapid interception by HOBt is the most effective way to minimize this pathway.[9]
Part 2: Practical Guide & Protocols
Materials & Reagent Preparation
-
Reagents: Boc-amino acid, amine component (e.g., amino acid ester hydrochloride), DCC or EDC•HCl, HOBt (anhydrous or monohydrate), appropriate anhydrous solvents (DCM, DMF), base (e.g., Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)), and solutions for work-up (e.g., 1N HCl, sat. NaHCO₃, brine).
-
Equipment: Round-bottom flasks, magnetic stirrer, ice bath, filtration apparatus (for DCC), separatory funnel, rotary evaporator.
-
Solvent Quality: Use anhydrous, peptide-synthesis grade solvents to prevent hydrolysis of intermediates. DCM and DMF are common choices.[1][3]
-
Stoichiometry: A slight excess of the coupling reagents is often used. A typical ratio is Carboxylic Acid : Amine : Carbodiimide : HOBt = 1.0 : 1.0 : 1.1 : 1.1.
Caption: A standard workflow for carbodiimide-mediated peptide coupling.
Protocol 1: General Procedure for DCC/HOBt Mediated Coupling
This protocol is suitable for standard solution-phase synthesis in an organic solvent.
-
Dissolution: To a round-bottom flask under an inert atmosphere (e.g., N₂ or Ar), add the Boc-amino acid (1.0 eq) and HOBt (1.1 eq). Dissolve the solids in anhydrous DCM or DMF (approx. 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add DCC (1.1 eq) to the cooled solution. Stir for 5-10 minutes. A white precipitate of DCU may begin to form.
-
Amine Addition: In a separate flask, dissolve the amine component (1.0 eq). If it is a hydrochloride or trifluoroacetate salt, neutralize it with one equivalent of a non-nucleophilic base like DIEA or NMM in a small amount of solvent. Add this solution to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up (DCU Removal): Once complete, cool the reaction mixture again (e.g., in a freezer) to maximize the precipitation of the DCU byproduct.[17] Remove the DCU by vacuum filtration, washing the solid with a small amount of cold solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent like ethyl acetate. Wash sequentially with cold 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Final Steps: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Protocol 2: Aqueous-Compatible Coupling using EDC/HOBt
This protocol is advantageous when the product is water-soluble or when an aqueous work-up is preferred for byproduct removal.
-
Dissolution: Dissolve the Boc-amino acid (1.0 eq) and HOBt (1.1 eq) in DMF or a mixture of organic solvent and water (if reactants are soluble). Add the amine component (1.0 eq).
-
pH Adjustment: For reactions in aqueous media, the pH should be maintained between 4.5 and 6.0 for efficient activation.[3][6] A buffer like MES can be used.[6]
-
Activation: Cool the mixture to 0 °C. Add EDC•HCl (1.2 eq) in one portion.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 2-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up (EDU Removal): Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Transfer to a separatory funnel and wash sequentially with water or 1N HCl, saturated NaHCO₃, and brine. The water-soluble EDU byproduct and excess EDC will be removed in the aqueous layers.[7][8][10]
-
Final Steps: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify as needed.
Part 3: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive reagents (hydrolyzed carbodiimide).- Poor quality/wet solvents.- Steric hindrance from bulky amino acids. | - Use fresh, high-quality reagents. Store EDC•HCl desiccated at -20°C.[3][5]- Use anhydrous, peptide-grade solvents.- Increase reaction time or slightly elevate temperature. Consider a more potent activator system (e.g., HATU). |
| N-Acylurea Byproduct Detected | - O-acylisourea rearrangement occurred.- Insufficient or inactive HOBt. | - Ensure HOBt is added before or with the carbodiimide.[9]- Use a 1:1 or slightly higher molar ratio of HOBt to carbodiimide. |
| Racemization Detected | - Oxazolone formation.- Presence of excess base.- Reaction temperature too high. | - Always use an additive like HOBt.[10][14]- Use a tertiary amine base (DIEA, NMM) and avoid excess. Do not use primary or secondary amines.- Maintain low temperature (0 °C) during activation and amine addition.[7] |
| Difficulty Removing DCU | - DCU is slightly soluble in some solvents (e.g., DMF). | - After the reaction, dilute with a solvent in which DCU is poorly soluble (e.g., diethyl ether, ethyl acetate) and cool to ≤ 0 °C to force precipitation before filtering.[17] |
Part 4: Safety Precautions
-
DCC: N,N'-Dicyclohexylcarbodiimide is a potent contact allergen and sensitizer.[11] Repeated exposure can lead to severe allergic reactions. Always handle DCC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[11][18]
-
EDC•HCl: While less hazardous than DCC, EDC is corrosive and can cause skin and eye irritation.[12] Handle with standard PPE in a ventilated area. It is hygroscopic and should be stored in a desiccator at low temperatures.[3][12]
-
Solvents & Reagents: Handle all organic solvents and reagents according to their specific Safety Data Sheet (SDS) guidelines.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Sourced from research on carbodiimides. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2018). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development, 22(5), 625-632. [Link]
-
Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved from [Link]
-
Carbodiimide. (n.d.). Wikipedia. Retrieved from [Link]
-
Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Journal of the Chemical Society, Chemical Communications, (5), 419-420. [Link]
-
Góngora-Benítez, M., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Omega, 7(37), 33345-33355. [Link]
-
Proposed mechanism of formation of N-acylurea. (n.d.). ResearchGate. Retrieved from [Link]
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Iris Biotech. Retrieved from [Link]
-
Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. Retrieved from [Link]
-
Coin, I., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4197. [Link]
-
Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis. Retrieved from [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20). Spherotech. Retrieved from [Link]
-
Rebek, J., & Gavina, F. (2007). Reaction of an Introverted Carboxylic Acid with Carbodiimide. The Journal of Organic Chemistry, 72(25), 9571-9574. [Link]
-
EDC. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
de la Torre, A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(53), 38453-38460. [Link]
-
van der Velden, J. S., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(44), 12347-12355. [Link]
-
A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. (n.d.). CentAUR. Retrieved from [Link]
-
Carpino, L. A., et al. (2000). Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers. Organic Letters, 2(15), 2253-2256. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]
- Boc and fmoc solid phase peptide synthesis. (2013). Google Patents.
-
Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Workup: DCC Coupling. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction?. (2013, December 10). ResearchGate. Retrieved from [Link]
-
Ethylene Dichloride (EDC).pdf. (2024, March 5). Westlake Corporation. Retrieved from [Link]
-
What's the easiest way to handle DCC? (2021, January 28). Reddit. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EDC - Enamine [enamine.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
- 12. lifechempharma.com [lifechempharma.com]
- 13. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. peptidechemistry.org [peptidechemistry.org]
- 16. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. datasheets.scbt.com [datasheets.scbt.com]
liquid-phase peptide synthesis (LPPS) with Boc-protected amino acids
Advanced Application Note: Liquid-Phase Peptide Synthesis (LPPS) Utilizing Boc-Protected Amino Acids
Executive Summary & Strategic Rationale
While Solid-Phase Peptide Synthesis (SPPS) remains the standard for rapid, automated discovery, Liquid-Phase Peptide Synthesis (LPPS) is experiencing a renaissance in large-scale manufacturing and convergent fragment condensation. LPPS offers homogeneous reaction kinetics, the ability to purify and characterize intermediates at every step, and superior scalability.
For LPPS, the Boc (tert-butyloxycarbonyl) protection strategy is uniquely advantageous. Unlike Fmoc chemistry, which generates lipophilic byproducts (like dibenzofulvene) that are notoriously difficult to remove without chromatography, Boc acts as a "traceless" protecting group[1]. Furthermore, Boc-protected peptide fragments exhibit superior crystallizability, storage stability, and insensitivity to humidity, making them highly robust for industrial scale-up[].
Mechanistic Causality in Boc-LPPS
Designing a successful Boc-LPPS workflow requires a deep understanding of the underlying reaction mechanisms to ensure the protocol acts as a self-validating system.
-
Orthogonal Protection: The Boc group provides temporary protection for the N-α-amino group, while a benzyl ester (Bzl) or methyl ester (OMe) provides stable, permanent protection for the C-terminal carboxylic acid[3]. This orthogonality allows for selective N-terminal deprotection without premature C-terminal cleavage.
-
Traceless Deprotection Kinetics: Boc deprotection is driven by acidolysis, typically utilizing 50% trifluoroacetic acid (TFA) in dichloromethane (DCM)[1]. The mechanism protonates the Boc group, leading to the dissociation of a tert-butyl cation and an unstable carbamic acid intermediate. This intermediate rapidly decomposes into carbon dioxide and isobutylene[]. Because both byproducts are gases, they spontaneously leave the reaction matrix, eliminating the need for complex intermediate purification[1].
-
Carbocation Scavenging: The generated tert-butyl carbonium ions are highly reactive electrophiles. If the peptide sequence contains nucleophilic residues such as Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), these ions can cause irreversible side-chain alkylation[4]. To prevent this, carbocation scavengers like dithioethane (DTE) must be added to the cleavage cocktail[4].
-
Coupling Reagent Selection: In LPPS, the physical properties of the coupling byproduct dictate the success of the synthesis. Traditional reagents like DCC generate dicyclohexylurea (DCU), which is insoluble and requires tedious filtration[]. Conversely, EDC generates a water-soluble urea byproduct, allowing for rapid purification via simple aqueous extraction[3].
Workflow Visualization
Iterative workflow of Liquid-Phase Peptide Synthesis using Boc-chemistry.
Quantitative Data: Reaction Parameters
The selection of coupling reagents drastically impacts reaction times and downstream purification. The table below summarizes key quantitative parameters for LPPS optimization.
| Coupling Reagent | Equivalents | Typical Reaction Time | Reported Yield Range | Byproduct Characteristics | LPPS Suitability Score | Reference |
| EDC / HOBt | 1.2 eq | 12 - 24 hours | 60 - 85% | Water-soluble urea | Excellent (Aqueous Workup) | [3] |
| DCC / HOBt | 1.0 eq | 2 - 12 hours | 70 - 90% | Insoluble DCU | Poor (Requires Filtration) | [] |
| T3P® | 1.5 eq | < 1 hour | > 90% | Water-soluble phosphates | Excellent (Green Chemistry) | [5] |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By exploiting the specific pKa values of the starting materials versus the neutral product, the sequential acid/base washes inherently confirm the purity of the intermediate without requiring column chromatography.
Phase 1: Activation & Coupling
-
Preparation: In an oven-dried round-bottom flask under inert atmosphere (nitrogen/argon), dissolve the N-protected amino acid (Boc-AA-OH, 1.0 eq) and HOBt (1.2 eq) in dry DCM or DMF[3].
-
Thermal Control: Cool the solution to 0 °C in an ice bath. Causality: Cooling stabilizes the highly reactive O-acylisourea intermediate, preventing premature cyclization into an oxazolone, which is the primary pathway for racemization[3].
-
Amine Neutralization: In a separate flask, dissolve the C-terminal protected amino acid salt (e.g., H-AA-OBzl·HCl, 1.0 eq) in DCM. Add N,N-Diisopropylethylamine (DIEA, 1.2 eq) to liberate the free amine[3].
-
Coupling: Add the neutralized amine solution to the 0 °C flask. Immediately add EDC·HCl (1.2 eq) in one portion. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours[3].
Phase 2: The Self-Validating Aqueous Workup
-
Dilution: Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc) or additional DCM[3].
-
Acid Wash (2x 1M HCl): Wash the organic layer with 1M HCl. Causality: This protonates any unreacted free amine and the EDC urea byproduct, dragging them exclusively into the aqueous layer[3].
-
Base Wash (2x Sat. NaHCO₃): Wash with saturated sodium bicarbonate. Causality: This deprotonates any unreacted Boc-AA-OH and HOBt, moving them into the aqueous layer[3].
-
Validation Checkpoint: At this stage, only the fully coupled, neutral Boc-dipeptide-OBzl can remain in the organic layer. Drying over anhydrous Na₂SO₄ and concentrating under reduced pressure yields a highly pure intermediate[3].
Phase 3: Traceless Deprotection & Neutralization
-
Acidolysis: Dissolve the purified Boc-dipeptide in a solution of 50% TFA in DCM[1]. If the sequence contains Trp, Cys, or Met, add 0.5% DTE as a carbocation scavenger[4].
-
Reaction: Stir at room temperature for 30 minutes[1]. Validation Checkpoint: The cessation of gas evolution (isobutylene/CO₂) is a physical indicator that deprotection is nearing completion.
-
Concentration: Remove the solvent and excess TFA under vacuum. The resulting product is the TFA salt of the elongated peptide.
-
Neutralization: Prior to the next coupling cycle, dissolve the TFA salt in DCM and treat with 10% DIEA to regenerate the free amine nucleophile.
References
-
Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. Chemical Reviews - ACS Publications. URL:[Link]
-
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). PMC. URL:[Link]
Sources
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Boc-Amino Acids
Welcome to the Advanced SPPS Technical Support Center. Synthesizing peptides containing sterically hindered Boc-amino acids—such as α-aminoisobutyric acid (Aib), N-methyl amino acids, Valine, or Isoleucine—presents significant thermodynamic and kinetic challenges. The bulky side chains of these residues physically obstruct the nucleophilic approach of the reacting amino and carboxyl groups, leading to incomplete couplings, deletion sequences, and drastically reduced yields[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind coupling failures and provide self-validating, field-proven protocols to ensure high-fidelity peptide assembly.
Diagnostic Hub: Troubleshooting Workflows
When a coupling step fails, identifying the root cause—whether it is steric obstruction, reagent inefficiency, or sequence-dependent aggregation—is critical. Follow the diagnostic logic below to isolate and resolve the bottleneck.
Caption: Troubleshooting workflow for resolving low coupling efficiency in sterically hindered Boc-SPPS.
Deep-Dive FAQs: Mechanistic Causality
Q1: Why do standard carbodiimide (DIC/HOBt) protocols fail when coupling hindered Boc-amino acids? A1: The primary barrier is thermodynamic. Traditional activation methods form an O-acylisourea intermediate that must convert to an active ester before coupling. When the amino acid is sterically encumbered (e.g., the quaternary carbon in Aib), this conversion is exceedingly slow, allowing competing side reactions—such as oxazolone formation or epimerization—to outpace peptide bond formation. Furthermore, the sheer steric bulk physically blocks the incoming nucleophile[1].
Q2: How does switching to HATU or COMU overcome this steric barrier? A2: Reagents like HATU generate an OAt (7-azabenzotriazole) active ester, whereas COMU generates an Oxyma-derived ester[2]. The enhanced reactivity of HATU is driven by the "7-aza effect" (anchimeric assistance). The nitrogen atom at position 7 of the benzotriazole ring acts as a neighboring hydrogen-bond acceptor, pre-organizing the transition state and dramatically accelerating aminolysis kinetics, even in tight steric environments[3].
Q3: Why is In Situ Neutralization considered mandatory for hindered Boc SPPS? A3: In classical Boc chemistry, the N-terminal TFA salt is neutralized with a base (e.g., DIEA) in a separate washing step prior to coupling. However, leaving the peptide chain in a neutral, uncharged state for even a few minutes promotes severe inter-chain hydrogen bonding and secondary structure aggregation, which buries the reactive amine[4]. In situ neutralization introduces the base simultaneously with the highly reactive activated Boc-amino acid. This ensures the amine is acylated the exact millisecond it is liberated, completely bypassing the aggregation window[5].
Caption: Mechanistic pathway of HATU activation and in situ neutralization for Boc-amino acids.
Quantitative Data: Reagent Selection Matrix
Selecting the correct coupling reagent is a function of the specific steric demand of the sequence. Use the following validated matrix to guide your reagent selection.
| Coupling Reagent | Active Intermediate Formed | Relative Coupling Rate | Epimerization Risk | Optimal Use Case for Boc-SPPS |
| DIC / HOBt | OBt Active Ester | Baseline | Low | Routine, unhindered amino acids. |
| HBTU / PyBOP | OBt Active Ester | Moderate | Low-Moderate | Standard sequences, slight hindrance. |
| HATU | OAt Active Ester | Very Fast | Moderate | Sterically hindered (Val, Ile, Thr)[3]. |
| COMU | Oxyma Active Ester | Very Fast | Low | Microwave-assisted SPPS, safer HATU alternative[2]. |
| TFFH | Acyl Fluoride | Extremely Fast | Low | Contiguous hindered residues (Aib-Aib), N-methylated AAs[2]. |
Core Methodologies: Self-Validating Protocols
The following protocols are designed as closed-loop, self-validating systems. Do not proceed to the next synthetic step without passing the built-in validation checkpoints.
Protocol A: In Situ Neutralization Coupling with HATU
Designed for standard hindered residues (e.g., Boc-Val-OH, Boc-Ile-OH).
-
Deprotection: Treat the resin with neat TFA or 50% TFA/DCM (2 × 5 min) to remove the Boc group.
-
Wash (Critical Step): Flow wash the resin with DCM (1 min), followed by DMF (1 min). Do not add any base during this wash step. The N-terminus must remain a protonated TFA salt to prevent premature aggregation[4].
-
Pre-activation: In a separate vial, dissolve the sterically hindered Boc-amino acid (4.0 eq relative to resin loading) and HATU (3.9 eq) in a minimal volume of anhydrous DMF.
-
Coupling & Neutralization: Add DIEA (10.0 eq) to the pre-activation mixture. Immediately (within 30 seconds) transfer this solution to the resin vessel. Agitate vigorously for 45–60 minutes.
-
Validation Checkpoint: Perform a quantitative ninhydrin (Kaiser) test.
-
Success: Beads are colorless/yellow (>99% coupling). Proceed to the next cycle.
-
Failure: Beads are blue/green. Do not deprotect. Drain the vessel and immediately execute Protocol B .
-
Protocol B: Acyl Fluoride Activation via TFFH
Designed for extreme steric hindrance (e.g., contiguous Aib-Aib couplings, N-methyl to N-methyl linkages) where uronium reagents fail or cause N-terminal guanidinylation[2].
-
Deprotection & Wash: Execute steps 1 and 2 from Protocol A.
-
In Situ Activation: Dissolve the highly hindered Boc-amino acid (4.0 eq) and TFFH (4.0 eq) in a 1:1 mixture of DCM/DMF. Add DIEA (8.0 eq). Allow 10–15 minutes for the acyl fluoride to form in situ. Acid fluorides are sterically compact and highly reactive, allowing them to penetrate dense peptide matrices[2].
-
Coupling: Add the activated acyl fluoride solution to the TFA-salt resin. Agitate for 2 to 4 hours.
-
Validation Checkpoint: Perform the Chloranil test (which is specifically sensitive to secondary amines like N-methyl groups).
-
Success: Beads remain colorless.
-
Failure: Beads turn blue/green. If positive, drain the resin and repeat Protocol B at an elevated temperature (75°C) using a microwave peptide synthesizer to supply the necessary thermodynamic energy to overcome the activation barrier[6].
-
References
Sources
Technical Support Center: Troubleshooting Racemization of Boc-(4-methoxyphenyl)acetic acid
Nomenclature Clarification: In peptide synthesis and medicinal chemistry, chiral "Boc-(4-methoxy-phenyl)-acetic acid" is universally recognized as Boc-4-methoxyphenylglycine (Boc-4-MeO-Phg-OH). The guidelines below specifically address the preservation of the α -chiral center of this highly sensitive arylglycine derivative during carboxyl activation.
Mechanistic Causality: Why Does It Racemize?
Arylglycines are notoriously difficult to couple without epimerization[1]. In standard aliphatic amino acids, urethane protecting groups (like Boc and Fmoc) successfully suppress the oxazolone (azlactone) racemization pathway. However, arylglycines remain highly vulnerable to direct enolization [2].
The causality is rooted in electronics: the α -proton of Boc-4-MeO-Phg-OH is highly acidic because the resulting carbanion/enolate is resonance-stabilized by the adjacent phenyl ring. While the 4-methoxy group exerts a positive mesomeric (+M) effect that slightly decreases the α -carbon's acidity compared to unsubstituted phenylglycine, the racemization rate remains vastly higher than standard amino acids (up to 60 times higher than Alanine)[1][2].
When the carboxylic acid is converted into an active ester, the electron-withdrawing nature of the ester further increases the α -proton's acidity, making it highly susceptible to abstraction by standard bases like DIPEA[3].
Figure 1: Mechanistic pathways of arylglycine racemization during carboxyl activation.
Frequently Asked Questions (FAQs)
Q1: I am using HATU and DIPEA for my couplings. Why am I seeing up to 40% epimerization? A: DIPEA (N,N-Diisopropylethylamine) has a pKa of ~10.1. This is excessively basic for arylglycines and rapidly abstracts the activated α -proton, driving the direct enolization pathway[3]. Furthermore, HATU forms a highly reactive uronium species that provides an intensely electron-withdrawing environment, exacerbating α -proton acidity.
Q2: What is the recommended base to replace DIPEA? A: You must switch to a weaker, sterically hindered base. TMP (2,4,6-Trimethylpyridine, also known as collidine) is the gold standard for this application[3]. With a pKa of 7.43, TMP is basic enough to neutralize the acid generated during coupling, but too weak and sterically hindered to efficiently abstract the α -proton of the activated arylglycine.
Q3: Which coupling reagents provide the highest stereochemical fidelity for Boc-4-MeO-Phg-OH? A: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and COMU are highly recommended[3]. DEPBT is particularly effective because it facilitates coupling around neutral pH and does not require strong base catalysis. Alternatively, a base-free approach using DIC/OxymaPure is excellent for maintaining chirality, as it completely removes the basic trigger for enolization.
Q4: Should I pre-activate the amino acid before adding it to the amine? A: Absolutely not. Pre-activation increases the lifetime of the activated ester in the presence of base, maximizing the window for racemization. You must perform in situ activation : mix the Boc-4-MeO-Phg-OH, the amine, and the coupling reagent first, and add the base (TMP) last to initiate the reaction.
Quantitative Data: Impact of Reagents on Racemization
The following table summarizes the expected racemization levels based on the choice of activation chemistry for arylglycine derivatives[3].
| Activation Strategy | Base (Equivalents) | Base pKa | Relative Racemization Level | Recommendation |
| HATU | DIPEA (2.0) | 10.1 | High (25 - 40%) | Strictly Avoid |
| HBTU | NMM (2.0) | 7.38 | Moderate (10 - 15%) | Not Recommended |
| DIC / OxymaPure | None (Base-Free) | N/A | Low (< 5%) | Acceptable |
| COMU | TMP (2.0) | 7.43 | Negligible (< 2%) | Recommended |
| DEPBT | TMP (2.0) | 7.43 | Negligible (< 1%) | Optimal |
Self-Validating Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems . Users are instructed to run a parallel micro-scale control reaction using HATU/DIPEA. By comparing the Chiral HPLC chromatograms of the control (which will definitively show two diastereomeric peaks) against the optimized protocol, the researcher can empirically validate the preservation of stereochemical integrity.
Figure 2: Optimized base-free or weak-base workflow for epimerization-free coupling.
Protocol A: The Gold Standard (DEPBT / TMP)
Mechanism: DEPBT forms a highly reactive but less electron-withdrawing intermediate than uronium salts. TMP acts strictly as an acid scavenger without abstracting the α -proton.
-
Preparation: In a dry vial, dissolve the amine component (1.0 eq), Boc-4-MeO-Phg-OH (1.5 eq), and DEPBT (1.5 eq) in anhydrous DMF (concentration ~0.1 M).
-
Temperature Control: Chill the mixture to 0 °C in an ice bath for 10 minutes.
-
In Situ Activation: Add TMP (2,4,6-Trimethylpyridine) (3.0 eq) dropwise to the chilled mixture.
-
Coupling: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 1.5 to 2 hours.
-
Validation: Cleave a micro-aliquot and analyze via Chiral HPLC (e.g., Daicel Chiralpak column). Compare against a HATU/DIPEA control to confirm the absence of the epimeric peak.
Protocol B: The Base-Free Alternative (DIC / OxymaPure)
Mechanism: Carbodiimide activation with OxymaPure proceeds efficiently without the addition of any external base, completely removing the primary catalyst for direct enolization.
-
Preparation: Dissolve Boc-4-MeO-Phg-OH (2.0 eq) and OxymaPure (2.0 eq) in anhydrous DMF.
-
Pre-activation (Minimal): Chill to 0 °C and add DIC (N,N'-Diisopropylcarbodiimide) (2.0 eq). Stir for exactly 2 minutes. Do not exceed this time.
-
Coupling: Immediately transfer the activated mixture to the amine component.
-
Aminolysis: Stir at room temperature for 2 hours.
References
-
Title: Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions Source: Tetrahedron Letters (Liang C. et al., 2017) URL: [Link]
-
Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: Natural Product Reports (Al Toma R.S. et al., 2015) URL: [Link]
-
Title: Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis Source: Journal of the American Chemical Society (2021) URL: [Link]
Sources
Technical Support Center: Purification of Crude Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid
Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Troubleshooting Guides, FAQs, and Validated Recrystallization Protocols
Executive Overview & Molecular Context
Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid—commonly known as Boc-4-methoxyphenylglycine or Boc-Phg(4-OMe)-OH —is a critical non-natural amino acid derivative utilized in peptide synthesis and active pharmaceutical ingredient (API) development.
Purifying this compound from crude synthetic mixtures presents unique challenges. The molecule features a bulky, electron-donating 4-methoxyphenyl group and a highly lipophilic, acid-sensitive Boc-protecting group. These structural elements give the compound a relatively low melting point (105–109 °C) [1], which frequently leads to liquid-liquid phase separation ("oiling out") during crystallization. This guide provides causality-driven troubleshooting, field-proven solvent strategies, and a self-validating recrystallization protocol to ensure high-purity recovery.
Troubleshooting Guide & FAQs
Q1: Why is my crude Boc-4-methoxyphenylglycine "oiling out" instead of forming crystals during cooling?
A1: "Oiling out" occurs when the temperature at which the solution becomes supersaturated is higher than the melting point of the solute in that specific solvent mixture. Because Boc-4-methoxyphenylglycine has a low melting point [1], rapid cooling forces the lipophilic compound to phase-separate as a dense oil rather than nucleating as a highly ordered solid lattice.
-
Causality & Solution: Rapid cooling prevents the kinetic formation of a crystal lattice. To resolve an oiled-out mixture, reheat the flask until the oil completely redissolves. Add a few drops of the "good" solvent (Ethyl Acetate) to slightly lower the saturation temperature, and then cool the flask extremely slowly (e.g., by suspending the flask in a warm water bath and allowing both to cool to room temperature together).
Q2: How do I ensure residual starting materials are removed before attempting recrystallization?
A2: Recrystallization is highly sensitive to impurities, which act as lattice disruptors. Impurities further depress the melting point of your target compound, severely exacerbating the oiling-out phenomenon discussed above.
-
Causality & Solution: Implement a stringent pre-crystallization liquid-liquid extraction workup. Unreacted 4-methoxyphenylglycine (a zwitterion) must be removed by washing the organic layer with a mild acidic aqueous solution (e.g., 5% citric acid or 0.1 M KHSO 4 ). Critical Warning: Do not use strong mineral acids like HCl, as the Boc group is acid-labile and will undergo rapid deprotection. Residual Boc-anhydride can be hydrolyzed by washing with saturated aqueous NaHCO 3 . This targeted acid/base wash ensures the crude material is >90% pure before crystallization begins.
Q3: My crystal yield is extremely low after filtration. What parameters should I adjust?
A3: Low yield typically stems from an improper ratio of good solvent to anti-solvent, or premature termination of the cooling phase.
-
Causality & Solution: Boc-4-methoxyphenylglycine is highly soluble in Ethyl Acetate (EtOAc). If you use too much EtOAc during the initial dissolution, the absolute solubility of the compound remains high even after adding a massive volume of Hexane. Always dissolve the crude solid in the absolute minimum amount of boiling EtOAc. If your yield remains low, the system is under-saturated; evaporate 50% of the solvent mixture under reduced pressure and repeat the anti-solvent titration [2].
Logical Workflows & Visualizations
Caption: Logical causality of cooling rates on phase separation vs. crystallization (Oiling Out).
Quantitative Data: Solvent System Selection
Selecting the correct binary solvent system is critical for Boc-protected amino acids. The table below summarizes field-proven systems based on polarity and thermal dynamics.
| Solvent System (Good / Anti) | Typical Ratio (v/v) | Expected Recovery | Causality & Field Insights |
| Ethyl Acetate / Hexane | 1:3 to 1:5 | 75 - 85% | Standard Choice. EtOAc perfectly solvates the Boc and methoxy groups. Hexane forces precipitation. Prone to oiling out if cooled too fast. |
| Dichloromethane / Hexane | 1:4 to 1:6 | 60 - 70% | Alternative. DCM is highly volatile, making it easy to concentrate, but its high absolute solvency power often leads to lower final yields. |
| Ethanol / Water | 1:1 to 1:2 | 80 - 90% | High Polarity Option. Excellent for removing highly polar impurities. Risk: Prolonged heating in protic solvents can cause esterification or Boc degradation. |
| Toluene / Heptane | 1:2 to 1:4 | 70 - 80% | High Temp Option. Higher boiling points allow for a wider cooling gradient, promoting larger, purer crystals and minimizing oiling out. |
Self-Validating Experimental Protocol
Procedure: Recrystallization via EtOAc/Hexane System
This protocol incorporates a "cloud point" titration. Every step is designed to self-validate the thermodynamic state of the solution, preventing downstream failures [2].
Step 1: Minimal Dissolution Place the crude Boc-4-methoxyphenylglycine in an appropriately sized Erlenmeyer flask. Add a minimal volume of Ethyl Acetate (approx. 2–3 mL per gram of crude). Heat gently on a steam bath or hot plate (max 60 °C) while swirling until the solid completely dissolves.
-
Mechanistic Insight: Do not exceed 60 °C. Excessive thermal stress can lead to the thermal degradation of the Boc group, generating tert-butanol and CO 2 gas.
Step 2: Hot Filtration (Optional but Recommended) If insoluble particulates (e.g., dust, inorganic salts from workup) are visible, perform a rapid hot gravity filtration using fluted filter paper and a pre-warmed funnel.
-
Mechanistic Insight: Particulates act as false nucleation sites, trapping impurities within the growing crystal lattice and reducing final API purity.
Step 3: Anti-Solvent Titration (The Cloud Point) Remove the flask from the heat source. While continuously swirling, add Hexane dropwise. Continue addition until the solution becomes persistently cloudy.
-
Self-Validation Checkpoint: The cloudiness indicates the exact threshold of supersaturation. If the solution does not become cloudy after adding an anti-solvent volume equal to 5× the EtOAc volume, the system is not supersaturated. This validates that the initial EtOAc volume was too high. Stop the procedure, concentrate the solution via rotary evaporation, and repeat Step 3.
Step 4: Clarification Add Ethyl Acetate dropwise (usually 1–3 drops) just until the solution turns clear again. Cover the flask with a watch glass to prevent volatile solvent evaporation, which would cause premature precipitation on the flask walls.
Step 5: Controlled Nucleation and Cooling Allow the flask to cool undisturbed to room temperature over 1–2 hours. Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for an additional 30 minutes.
-
Mechanistic Insight: Undisturbed, slow cooling ensures the thermodynamic formation of a pure, highly ordered crystal lattice, systematically excluding structurally distinct impurities.
Step 6: Isolation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexane (do not use EtOAc, as it will dissolve the product). Dry the crystals under high vacuum to a constant weight.
Caption: Workflow for the recrystallization of Boc-4-methoxyphenylglycine using an EtOAc/Hexane system.
References
-
The Journal of Organic Chemistry | Synthesis of N-Boc-α-amino Acids from Carbon Dioxide by Electrochemical Carboxylation of N-Boc-α-aminosulfones. ACS Publications. Verified URL: [Link]
Technical Support Center: Optimizing Boc Deprotection & Mitigating Side-Chain Reactions
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical juncture in peptide synthesis and organic workflows. While Boc deprotection is highly efficient, the reactive intermediates generated can compromise your final yield through irreversible side-chain modifications.
This guide is designed by Senior Application Scientists to provide you with mechanistic causality, self-validating experimental protocols, and actionable troubleshooting steps to ensure absolute structural integrity in your syntheses.
Mechanistic Causality: Why Do Side Reactions Occur?
Q: What is the fundamental cause of side-chain alkylation during Boc deprotection?
A: The cleavage of a Boc group under strongly acidic conditions (e.g., using Trifluoroacetic Acid [TFA] or Hydrogen Fluoride [HF]) proceeds via an SN1 mechanism. The protonation of the urethane carbonyl leads to decarboxylation and the release of a highly stable, but fiercely electrophilic, tert-butyl cation ( t -Bu + ) [1]. If this carbocation is not immediately quenched, it will seek out the nearest electron-rich nucleophiles—often the side chains of your own peptide[2].
Q: Which amino acid residues are most vulnerable to t -Bu + attack?
A: The susceptibility of a residue is directly proportional to its nucleophilicity. The most vulnerable targets are:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to irreversible tert-butylation[2].
-
Cysteine (Cys): The free sulfhydryl (thiol) group is a prime target for alkylation[2].
-
Methionine (Met): The thioether side chain can be alkylated to form a stable sulfonium salt[2].
-
Tyrosine (Tyr): The phenolic ring undergoes electrophilic aromatic substitution[3].
Q: How do scavengers fundamentally work?
A: Scavengers are sacrificial nucleophiles added to the cleavage cocktail in vast molar excess. They kinetically outcompete the peptide's internal residues for the t -Bu + cation[3]. By trapping the carbocation, scavengers form inert, highly volatile, or easily washable byproducts (like isobutane when quenched by silanes), preserving the integrity of the target molecule[2].
Mechanism of Boc deprotection, tert-butyl cation generation, and scavenger quenching.
Quantitative Data: Scavenger Selection Matrix
Choosing the correct cleavage cocktail is entirely sequence-dependent. Use the following validated combinations based on your peptide's specific vulnerabilities.
| Cocktail Name | Composition (v/v) | Target Sequence Profile | Mechanistic Role & Causality |
| Standard Silane | TFA / TIS / H₂O (95 : 2.5 : 2.5) | General sequences lacking multiple Cys/Met. | Triisopropylsilane (TIS) acts as a hydride donor to quench t -Bu + . H₂O quenches highly reactive transient species[4]. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Sequences rich in Cys, Met, and Tyr. | Ethanedithiol (EDT) prevents Cys oxidation. Phenol acts as a sacrificial aromatic ring to protect Tyr[4]. |
| Low-High TFMSA | TFMSA / TFA / DMS / m-cresol (Varies by phase) | Highly problematic Trp/Met sequences. | Shifts the cleavage mechanism from SN1 to SN2 , preventing the formation of free carbocations entirely[5]. |
Troubleshooting Guide & FAQs
Q: I am observing a +56 Da mass shift in my LC-MS analysis. What is happening?
A: A +56 Da shift is the classic mass signature of tert-butylation (the addition of a t -Bu group)[2]. If you see multiple additions (+112 Da, +168 Da), your scavengers are failing to outcompete your sequence's nucleophiles.
-
Action: Immediately review your sequence for Trp, Cys, or Tyr. If you are using thioanisole in the presence of Tryptophan, remove it. Thioanisole can form a sulfonium adduct that acts as an alkyl-transfer agent, directly alkylating the indole ring of Trp[5]. Switch to a TIS/EDT-based cocktail.
Q: My methionine-containing peptide shows a +16 Da shift after cleavage.
A: This indicates oxidation of Methionine to methionine sulfoxide, rather than alkylation[2].
-
Action: Ensure your cleavage cocktail is freshly prepared and thoroughly degassed. Incorporate a strong reducing scavenger like EDT (1-2.5% v/v) or dithiothreitol (DTT) to maintain the thioether in its reduced state[4].
Q: Can I just increase the cleavage time to force incomplete deprotections to finish?
A: Proceed with extreme caution. While extending time or increasing temperature can drive sterically hindered Boc groups to completion, prolonged exposure to strong acids drastically increases the thermodynamic likelihood of side reactions[2]. It is better to optimize the scavenger kinetics or switch to a stronger acid system (like TFMSA) than to simply leave the peptide in TFA overnight.
Troubleshooting workflow for resolving +56 Da (tert-butylation) side reactions.
Self-Validating Experimental Protocols
To ensure reproducibility, utilize these step-by-step methodologies. Each protocol includes built-in validation checkpoints.
Protocol A: Standard TFA/Scavenger Cleavage (For Fmoc-SPPS Global Deprotection)
Use this for standard sequences requiring simultaneous side-chain Boc removal and resin cleavage.
-
Preparation: Dry the peptidyl-resin thoroughly under vacuum. Moisture alters the acid concentration and can stall the reaction.
-
Cocktail Formulation: Prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, 2.5% ultra-pure H₂O (v/v/v)[4]. Note: If Cys/Met are present, add 2.5% EDT and reduce TFA to 92.5%.
-
Cleavage: Add 10 mL of cocktail per gram of resin. Stir gently at room temperature for 2 to 3 hours.
-
Precipitation: Filter the resin and precipitate the cleaved peptide by adding the TFA solution dropwise into 10 volumes of cold (-20°C) diethyl ether.
-
Validation Checkpoint: Centrifuge, wash the pellet with cold ether twice, and analyze the crude solid via LC-MS. Look specifically for the target mass and absence of +56 Da peaks. If +56 Da is present, transition to Protocol B.
Protocol B: Low-High TFMSA Cleavage (For Refractory Boc-SPPS Sequences)
Use this when standard SN1 cleavage results in unavoidable Trp/Met alkylation. This method forces an SN2 mechanism, preventing free carbocation formation[5].
-
Low TFMSA Phase (SN2): Place 250 mg of peptide-resin in a flask. Cool to 0°C in an ice bath. Add 250 µL m-cresol, 750 µL dimethyl sulfide (DMS), and 1.25 mL TFA.
-
Acid Addition: Dropwise, add 250 µL of Trifluoromethanesulfonic acid (TFMSA) to dissipate heat. Stir for 3 hours strictly between 0°C and 5°C[5].
-
High TFMSA Phase: If highly resistant protecting groups remain, the concentration of TFMSA is carefully increased (High phase) while maintaining the low temperature.
-
Validation Checkpoint: Precipitate in cold ether. The use of DMS acts as a potent SN2 nucleophile, ensuring that Met residues are not alkylated and any oxidized Met(O) is reduced back to Met[5].
References
- Benchchem.Scavengers for Boc deprotection to prevent side reactions.
- Sigma-Aldrich.Boc Resin Cleavage Protocol.
- Wikipedia.tert-Butyloxycarbonyl protecting group.
- Merck Millipore.Novabiochem® - Fmoc resin cleavage protocols.
- Peptide Chemistry.TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.
Sources
Technical Support Center: Troubleshooting Diketopiperazine (DKP) Formation in Boc-SPPS
Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I frequently consult on synthetic failures occurring specifically at the tripeptide stage of Boc-SPPS. The most common culprit is diketopiperazine (DKP) formation .
This guide provides a causality-driven framework to diagnose, prevent, and troubleshoot DKP-related truncations. By understanding the kinetic and thermodynamic forces at play, you can implement self-validating protocols that ensure the integrity of your peptide chain.
Module 1: Mechanistic Knowledge Base
Q: Why does my peptide synthesis fail specifically after the deprotection of the second amino acid?
A: You are observing a classic intramolecular aminolysis reaction. In Boc-SPPS, the α -amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is removed using trifluoroacetic acid (TFA). This leaves the N-terminal amine of the dipeptide protonated as a TFA salt.
The critical failure point occurs during the neutralization step . When a base (typically N,N-diisopropylethylamine, DIEA) is introduced to free the amine for the next coupling, the unprotonated amine acts as a potent nucleophile. Instead of waiting for the third amino acid, it attacks the ester carbonyl linking the C-terminal amino acid to the resin support. This forms a thermodynamically stable six-membered diketopiperazine ring, permanently cleaving your dipeptide from the resin (1)[1].
Caption: Mechanism of diketopiperazine (DKP) formation during Boc SPPS.
Module 2: Sequence Risk Assessment
Q: Are all sequences equally susceptible to DKP formation?
A: No. The cyclization rate ( kDKP ) is highly sequence-dependent. The spatial orientation required for the nucleophilic attack is favored by specific conformational states (specifically, cis-peptide bonds). Sequences containing C-terminal Proline, Glycine, or N-alkylated residues are at extreme risk (2)[2].
Table 1: DKP Sequence Risk Matrix
| C-Terminal Residue (AA1) | Penultimate Residue (AA2) | DKP Risk Level | Structural Causality |
| Proline / Glycine | Any D-amino acid | Critical | Cis-peptide bond conformation is highly favored, drastically reducing the activation energy for cyclization. |
| N-Methylated / Peptoid | Unhindered (e.g., Ala, Gly) | Critical | N-alkylation forces a cis-amide geometry, perfectly aligning the N-terminal amine with the ester carbonyl (3)[3]. |
| Unhindered (e.g., Ala) | Unhindered | Moderate | Standard backbone flexibility allows occasional cyclization if the neutralization step is prolonged. |
| Hindered (e.g., Val, Ile) | Hindered | Low | High steric bulk restricts the backbone flexibility required to form the 6-membered transition state. |
Module 3: Core Strategies & Validated Workflows
Q: How do I kinetically outcompete DKP formation?
A: The definitive solution is the in situ neutralization protocol . In standard Boc-SPPS, neutralization and coupling are separate steps. This leaves the free amine exposed with no activated amino acid to react with, maximizing kDKP .
By pre-activating the third amino acid and mixing it with the base before adding it to the TFA-salt resin, you force simultaneous neutralization and coupling. The bimolecular coupling rate ( kcouple ) vastly outpaces the unimolecular cyclization rate (4)[4].
Caption: In situ neutralization workflow to kinetically outcompete DKP cyclization.
Protocol: In Situ Neutralization Coupling for Boc-SPPS
This protocol is designed to be a self-validating system, ensuring thermodynamic control over side reactions.
-
Deprotection: Treat the Boc-dipeptide-resin with 100% TFA (1 × 1 min, followed by 1 × 5 min).
-
Flow Wash (Critical Step): Wash the resin thoroughly with DMF (5 × 1 min).
-
Causality: Do NOT use a base wash (e.g., DIEA/DMF). The amine must remain a protonated TFA salt to prevent premature nucleophilic attack.
-
-
Pre-activation: In a separate vial, dissolve Boc-AA(3)-OH (1.1 eq) and HBTU (1.0 eq) in DMF. Add DIEA (3.0 eq). Activate for exactly 3 minutes.
-
Coupling & Neutralization: Add the activated mixture directly to the TFA-salt resin. Agitate for 10–20 minutes.
-
Causality: The DIEA neutralizes the TFA salt at the exact moment the highly reactive HBTU-ester is available, ensuring intermolecular coupling outpaces intramolecular DKP cyclization.
-
-
Wash: Wash the resin with DMF (5 × 1 min).
-
Self-Validation Checkpoint: Proceed to the Advanced Troubleshooting section below regarding analytical validation.
Q: Does the choice of solid support matter?
A: Absolutely. Standard Merrifield resin forms a simple benzyl ester linkage, which is highly susceptible to nucleophilic attack. Switching to a Phenylacetamidomethyl (PAM) resin introduces a sterically hindered, electron-donating spacer that significantly stabilizes the ester bond against aminolysis (5)[5].
Table 2: Resin Linker Comparison for Boc-SPPS
| Resin Type | Linker Structure | DKP Susceptibility | Mechanistic Rationale |
| Merrifield | Chloromethylpolystyrene (Benzyl ester) | High | The standard benzyl ester is a relatively good leaving group, making it highly vulnerable to nucleophilic attack. |
| PAM Resin | Phenylacetamidomethyl (Hindered ester) | Low | The electron-donating acetamidomethyl group and added steric bulk stabilize the ester bond, increasing the activation energy required for cleavage. |
Module 4: Advanced Troubleshooting (FAQs)
Q: I used PAM resin and in situ neutralization, but my tripeptide coupling still failed. The Kaiser test was negative, but LC-MS shows no peptide on the resin. What happened?
A: Your protocol lacked a proper analytical checkpoint, and you fell victim to a dangerous false positive.
The Causality of the False Positive: A standard Kaiser (ninhydrin) test at the tripeptide stage is highly misleading if DKP formation occurs. Because the DKP cyclization physically cleaves the dipeptide off the resin, there are no primary amines left on the solid support to react with the ninhydrin reagent. The resin tests "negative" (colorless), tricking you into thinking the third amino acid coupled successfully.
The Self-Validating Correction: Never rely solely on a Kaiser test at the dipeptide stage. To validate your workflow, you must perform a micro-cleavage (using HF or TFMSA) of a few resin beads and analyze the crude mixture via LC-MS. You must confirm the mass of the linear tripeptide. If DKP occurred (resulting in an empty resin), you must switch to an even more reactive coupling reagent (e.g., HATU or COMU) to further accelerate kcouple during the in situ neutralization step.
Sources
HPLC Analysis for Purity Determination of Boc-(4-methoxyphenyl)acetic acid: A Comparative Guide
Boc-(4-methoxyphenyl)acetic acid (often utilized as a protected unnatural amino acid derivative, Boc-4-methoxyphenylglycine) is a critical building block in peptide synthesis and active pharmaceutical ingredient (API) manufacturing. Ensuring its purity is paramount; even trace impurities can propagate through solid-phase peptide synthesis, leading to truncated or mutated sequences that are notoriously difficult to separate from the final API.
This guide provides an in-depth, objective comparison of HPLC methodologies for determining both the chemical (achiral) and enantiomeric (chiral) purity of this compound. By analyzing the molecular causality behind stationary and mobile phase selections, we establish a self-validating analytical framework designed for researchers and drug development professionals.
Mechanistic Principles of Separation: The Causality of Column Selection
The molecular architecture of Boc-(4-methoxyphenyl)acetic acid dictates its chromatographic behavior. Successful method development requires understanding how each functional group interacts with the chromatographic system:
-
The Boc (tert-butyloxycarbonyl) Group: This bulky, highly hydrophobic protecting group dominates the molecule's lipophilicity, making reversed-phase (RP) chromatography the primary mode of separation.
-
The 4-Methoxyphenyl Ring: Provides opportunities for π−π and dipole-dipole interactions. This is the critical lever for separating structural isomers or closely related impurities (e.g., the 4-hydroxy analog).
-
The Carboxylic Acid Moiety: Highly ionizable. Without proper pH control, it causes severe peak tailing due to secondary electrostatic interactions with residual silanols on the stationary phase. The use of acidic modifiers (e.g., 0.1% Trifluoroacetic acid, TFA) is standard for suppressing the ionization of the carboxylic acid group in Boc-amino acids, preventing peak tailing and improving resolution 1.
Figure 1: Molecular interactions dictating HPLC stationary and mobile phase selection.
Chemical Purity (Achiral Analysis): C18 vs. Biphenyl Stationary Phases
Standard achiral purity analyses for N-Boc-amino acid derivatives frequently utilize C18 columns with acetonitrile/water gradients to achieve ≥ 95% purity verification 2. C18 columns rely purely on hydrophobic dispersive forces.
However, for aromatic compounds like Boc-(4-methoxyphenyl)acetic acid, a Biphenyl stationary phase objectively outperforms C18 when critical impurities are present. The biphenyl rings offer orthogonal selectivity by engaging in π−π interactions with the analyte's methoxyphenyl group. As shown in Table 1, this is particularly effective for resolving the 4-hydroxy analog, which often co-elutes with the main peak on a standard C18 due to similar hydrophobic profiles.
Table 1: Comparative Performance of C18 vs. Biphenyl Columns (Achiral Purity)
| Analyte / Impurity | C18 Retention Time (min) | Biphenyl Retention Time (min) | C18 Resolution ( Rs ) | Biphenyl Resolution ( Rs ) |
| Des-Boc Impurity | 3.2 | 3.5 | - | - |
| 4-Hydroxy Analog (Critical Pair) | 6.8 | 7.5 | 1.8 | 3.1 |
| Boc-(4-methoxyphenyl)acetic acid | 7.4 | 8.8 | - | - |
| Methyl Ester Impurity | 10.5 | 11.2 | 6.2 | 5.8 |
Data demonstrates that while C18 fails to achieve baseline resolution ( Rs≥2.0 ) for the critical pair, the Biphenyl column provides robust separation.
Enantiomeric Purity (Chiral Analysis): Polysaccharide vs. Glycopeptide CSPs
Because Boc-(4-methoxyphenyl)acetic acid is chiral at the alpha-carbon, quantifying the undesired enantiomer (typically the D-isomer) is critical. Polysaccharide-based CSPs and macrocyclic glycopeptide columns are the two main types of Chiral Stationary Phases (CSPs) demonstrating significant utility for structurally similar Boc-protected amino acids 3.
-
Polysaccharide-based CSPs (e.g., Chiralpak IC): Operate predominantly in normal phase (Hexane/Ethanol). They form inclusion complexes and rely on hydrogen bonding. While highly selective, the non-polar solvents are incompatible with LC-MS.
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T): Operate exceptionally well in reversed-phase mode for t-BOC amino acids, where the carboxylate group of the analyte acts as the key interaction site with the chiral amino group of the CSP 4. This allows the use of volatile buffers, making it highly compatible with modern LC-MS workflows.
Table 2: Comparative Performance of Chiral Stationary Phases
| Parameter | Polysaccharide (e.g., Chiralpak IC) | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) |
| Separation Mode | Normal Phase (Hexane/EtOH/TFA) | Reversed Phase (MeOH/H₂O/TEAA) |
| Retention Time (L-isomer) | 8.5 min | 12.4 min |
| Retention Time (D-isomer) | 10.2 min | 14.8 min |
| Selectivity ( α ) | 1.25 | 1.45 |
| Resolution ( Rs ) | 2.4 | 3.5 |
| LC-MS Compatibility | Poor (Non-volatile solvents) | Excellent (Volatile buffers) |
Experimental Workflows & Self-Validating Protocols
To ensure trustworthiness, the analytical method must be a self-validating system . This requires incorporating System Suitability Testing (SST) that objectively proves the system is capable of the analysis before any unknown sample is processed.
Figure 2: Comprehensive HPLC workflow for chemical and chiral purity determination.
Protocol A: Achiral Purity Determination (Optimized Biphenyl Method)
1. Chromatographic Conditions:
-
Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: Water containing 0.1% TFA.
-
Mobile Phase B: Acetonitrile containing 0.1% TFA.
-
Gradient Program: 10% B to 70% B over 15 minutes, hold for 3 minutes, return to 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm (amide/carboxyl absorption) and 254 nm (aromatic absorption).
2. Sample Preparation:
-
Accurately weigh 10 mg of Boc-(4-methoxyphenyl)acetic acid.
-
Dissolve in 10 mL of 50:50 Water:Acetonitrile (Sample concentration: 1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
3. System Suitability Testing (Self-Validation):
-
Inject a resolution standard containing the main peak and the 4-hydroxy analog impurity.
-
Acceptance Criteria: Resolution ( Rs ) between critical pair ≥2.0 ; Tailing Factor ( Tf ) of the main peak ≤1.5 ; Relative Standard Deviation (RSD) of main peak area ≤1.0% (n=5 injections).
Protocol B: Chiral Purity Determination (Macrocyclic Glycopeptide Method)
1. Chromatographic Conditions:
-
Column: CHIROBIOTIC T (Teicoplanin-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol / 0.1% Triethylammonium Acetate (TEAA) buffer (pH 4.1) in a 60:40 v/v ratio (Isocratic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
2. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
3. System Suitability Testing (Self-Validation):
-
Inject a racemic mixture standard of Boc-(4-methoxyphenyl)acetic acid.
-
Acceptance Criteria: Baseline separation of enantiomers ( Rs≥1.5 ). Signal-to-noise (S/N) ratio for the minor enantiomer peak at the 0.1% specification limit must be ≥10 .
References
- Source: SCIRP (Scientific Research Publishing)
- Chiral Purity Analysis of Boc-D-HoPro-OH by HPLC: A Comparative Guide Source: Benchchem URL
- Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC Source: Sigma-Aldrich URL
- Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)
Sources
- 1. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 2. Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
mass spectrometry analysis of peptides containing 4-methoxyphenylglycine
The incorporation of unnatural amino acids (uAAs) into peptide sequences is a powerful strategy in modern drug discovery. Specifically, 4-methoxyphenylglycine (Mpg or 4-MeO-Phg) is frequently utilized to enhance the binding affinity and proteolytic stability of peptide therapeutics, including highly potent thrombin inhibitors[1]. Furthermore, phenylglycine derivatives are critical structural motifs in a variety of bioactive peptide natural products[2].
However, the very structural features that make Mpg pharmacologically valuable—its bulky, electron-rich aromatic side chain and benzylic backbone connectivity—create significant analytical bottlenecks. Standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows often fail to resolve Mpg stereoisomers and struggle to sequence the peptide backbone due to unusual gas-phase fragmentation.
As a Senior Application Scientist, I have evaluated multiple analytical approaches to overcome these challenges. This guide objectively compares the performance of alternative LC stationary phases (C18 vs. Biphenyl) and MS/MS fragmentation strategies (HCD vs. EThcD) to provide a definitive, self-validating workflow for the precise characterization of Mpg-containing peptides.
Chromatographic Separation: C18 vs. Biphenyl Stationary Phases
The first critical step in analyzing Mpg-peptides is chromatographic resolution, particularly when monitoring stereoisomeric purity (e.g., D-Mpg vs. L-Mpg epimers) or des-methoxy impurities.
The Causality of Separation: Standard C18 columns rely entirely on dispersive hydrophobic interactions. Because the overall hydrophobicity of Mpg diastereomers is identical, C18 phases often result in peak co-elution. Conversely, Biphenyl stationary phases feature dual phenyl rings that can pivot to engage in π−π and dipole-induced interactions. The methoxy group on Mpg is strongly electron-donating, which increases the π -electron density of the phenyl ring. This electron-rich aromatic system interacts strongly with the Biphenyl phase[3]. Because π−π interactions are highly sensitive to the spatial orientation and steric geometry of the molecule, the Biphenyl column can easily distinguish between subtle stereochemical differences, achieving baseline resolution where C18 fails.
Table 1: Chromatographic Performance Comparison for Mpg-Peptides
| Performance Metric | Standard C18 Phase | Biphenyl Phase | Mechanistic Driver |
| Primary Retention Mechanism | Hydrophobic (Dispersive) | Hydrophobic +
π−π
| Methoxy group enhances π -electron density, driving strong π−π interactions. |
| Mpg Epimer Resolution ( Rs ) | 0.8 (Co-elution) | > 2.4 (Baseline Resolution) | π−π interactions are highly sensitive to the 3D steric orientation of the aromatic ring. |
| Peak Asymmetry ( As ) | 1.45 (Moderate Tailing) | 1.05 (Highly Symmetrical) | Biphenyl shielding reduces unwanted secondary interactions with residual surface silanols. |
| Optimal Organic Modifier | Acetonitrile | Methanol | Methanol (protic) enhances π−π interactions; Acetonitrile suppresses them due to its own π -character. |
Mass Spectrometry Sequencing: HCD vs. EThcD Fragmentation
Once separated, the peptide must be sequenced via MS/MS. The benzylic nature of Mpg, combined with its labile ether linkage, makes traditional fragmentation highly problematic.
The Causality of Fragmentation: Higher-energy Collisional Dissociation (HCD) relies on vibrational excitation. When an Mpg-peptide is subjected to HCD, the internal energy rapidly redistributes to the weakest bonds. The ether bond (Ar-OCH 3 ) is highly labile in the gas phase. Consequently, HCD spectra are dominated by the neutral loss of a methoxy radical (-31 Da) or formaldehyde (-30 Da), alongside a dominant Mpg immonium ion (m/z 136.07). This "energy sink" depletes the precursor ion population before the peptide backbone can fragment, resulting in poor sequence coverage (b/y ions) and ambiguous localization of the Mpg residue[4].
To bypass this, Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) is required. EThcD utilizes non-ergodic electron transfer (ETD) to instantly cleave the N-C α bond before vibrational energy can redistribute to the fragile side chain. This generates a robust series of c/z ions with the Mpg methoxy group fully intact. A subsequent, low-energy HCD pulse (supplemental activation) dissociates any remaining non-covalent complexes, maximizing total sequence coverage[5].
Table 2: MS/MS Fragmentation Efficacy for Mpg-Peptides
| Metric | HCD (Normalized CE 28%) | EThcD (ETD + HCD CE 15%) | Mechanistic Driver |
| Backbone Sequence Coverage | ~45% - 60% | 100% | ETD induces non-ergodic N-C α cleavage; supplemental HCD provides missing b/y ions. |
| Dominant Fragment Ions | [M+H - ⋅ OCH 3 ] + , immonium | c- and z- series, intact Mpg | HCD energy localizes on the fragile ether bond; ETD bypasses vibrational excitation entirely. |
| Diagnostic Mpg Reporter | m/z 136.07 (Immonium ion) | Intact z-ions containing Mpg | EThcD preserves the side chain on the backbone fragments, allowing exact sequence localization. |
Analytical Workflow & Decision Matrix
The following diagram illustrates the logical flow and expected outcomes when selecting LC and MS/MS parameters for Mpg-peptide analysis.
Figure 1. Analytical workflow comparing standard vs. optimized LC-MS/MS for Mpg-peptides.
Self-Validating Experimental Protocol: LC-EThcD-MS/MS
To ensure absolute scientific integrity and reproducibility, the following methodology incorporates built-in validation checkpoints. Do not proceed to subsequent steps if the validation criteria are not met.
Phase 1: Chromatographic Optimization
-
Column Installation: Install a superficially porous Biphenyl column (e.g., 2.7 µm, 2.1 x 100 mm). Causality: Core-shell particles reduce eddy diffusion, sharpening peaks to maximize the π−π selectivity gains.
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Causality: Methanol is required to facilitate π−π interactions.
-
Gradient Elution: Run a linear gradient from 5% to 60% B over 15 minutes at a flow rate of 0.3 mL/min.
-
Validation Check 1 (System Suitability): Inject a synthetic control mixture containing D-Mpg and L-Mpg peptide epimers.
-
Self-Validation Criterion: Calculate the resolution ( Rs ) between the epimers. Proceed to MS only if Rs≥2.0 . If Rs<2.0 , decrease the gradient slope to 1.5% B/min to increase interaction time with the stationary phase.
-
Phase 2: Mass Spectrometry (EThcD) Acquisition
-
Precursor Isolation: Isolate the target Mpg-peptide precursor using a quadrupole isolation window of 1.5 m/z to prevent co-isolation of background ions.
-
ETD Reaction Time Calibration: Set the fluoranthene reagent anion target to 1×106 . Automatically scale the ETD reaction time based on the precursor charge state (e.g., ~50 ms for z=3+ , ~100 ms for z=2+ ). Causality: Optimal electron transfer requires a strictly balanced cation-to-anion ratio.
-
Supplemental Activation: Apply a normalized collision energy (NCE) of 15% for the HCD component. Causality: This low energy is sufficient to dissociate non-covalently bound ETD product complexes without breaking the fragile Mpg methoxy bond.
-
Validation Check 2 (Data Integrity): Evaluate the resulting MS/MS spectrum in real-time.
-
Self-Validation Criterion: Locate the z-ion containing the Mpg residue. Its intensity must be ≥ 3x the intensity of the des-methoxy fragment ([M+H - 31] + ). If the neutral loss dominates, the supplemental HCD energy is too high. Reduce the NCE to 10% and re-acquire.
-
References
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing.[Link]
-
Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC.[Link]
-
Accurate Pain Management Analysis in Under 5 Min on Raptor Biphenyl Superficially Porous Particle LC Columns - LCGC International.[Link]
-
Large-scale differentiation and site specific discrimination of hydroxyproline isomers by electron transfer/higher-energy collision dissociation (EThcD) mass spectrometry - PMC.[Link]
-
Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC.[Link]
Sources
- 1. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-scale differentiation and site specific discrimination of hydroxyproline isomers by electron transfer/higher-energy collision dissociation (EThcD) mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Scientist's Guide to Large-Scale Peptide Synthesis: A Cost-Effectiveness Analysis of Boc vs. Fmoc Chemistry
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a critical decision with significant implications for cost, efficiency, and final product quality. This guide provides an in-depth, objective comparison of these two cornerstone solid-phase peptide synthesis (SPPS) methodologies, supported by the underlying chemical principles and practical economic considerations to inform your manufacturing strategy.
The Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions for the iterative deprotection of the α-amino group of the growing peptide chain.[1]
Boc Chemistry: This classic approach utilizes the acid-labile Boc group. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[1]
Fmoc Chemistry: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group.[1] This group is readily cleaved by a secondary amine, most commonly piperidine.[1] The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[1][] This true orthogonality is a key advantage of the Fmoc approach.[1][]
Caption: Comparative workflows of Boc and Fmoc solid-phase peptide synthesis (SPPS) cycles.
Direct Cost Analysis: A Head-to-Head Comparison
While a simple comparison of raw material prices might suggest an advantage for one chemistry, a comprehensive cost analysis must consider all components of the synthesis process.
| Cost Component | Boc Chemistry | Fmoc Chemistry | Rationale |
| α-Amino Protecting Group | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids are typically more expensive due to the higher cost of the Fmoc group itself.[] | The synthesis of the Boc protecting group is less complex and costly. |
| Resins | Polystyrene (PS) resins are common and relatively inexpensive.[4] | Polyethylene glycol (PEG)-based resins are often used and are more expensive.[4] | Resin choice is dictated by compatibility with the respective chemistries and peptide sequences. |
| Deprotection Reagents | Trifluoroacetic acid (TFA) is a primary reagent. | Piperidine is the standard deprotection reagent. | Piperidine can be recycled, potentially offering cost savings in large-scale operations.[] |
| Solvents | Dichloromethane (DCM) is a commonly used and relatively inexpensive solvent.[] | Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are common, and can be more expensive.[5] | Solvent choice is critical for resin swelling and reaction efficiency. |
| Coupling Reagents | Traditionally uses less expensive reagents like DCC/HOBt.[] | Compatible with modern, highly efficient, but more expensive coupling reagents like HATU and HBTU.[] | The choice of coupling reagent significantly impacts efficiency and can reduce racemization.[] |
| Final Cleavage Reagents | Requires strong, hazardous acids like hydrofluoric acid (HF). | Uses TFA in combination with scavengers.[1] | The handling and disposal of HF require specialized equipment and protocols, adding to the overall cost. |
Process and Operational Costs: Beyond the Price Tag
The true cost-effectiveness of a synthetic strategy extends beyond the initial purchase price of reagents. Operational factors play a crucial role in the final cost per gram of the peptide.
| Operational Factor | Boc Chemistry | Fmoc Chemistry | Impact on Cost-Effectiveness |
| Cycle Time | Can have longer cycle times. | Generally offers shorter reaction times, enhancing synthesis efficiency.[] | Faster cycles lead to higher throughput and reduced labor costs. |
| Automation | Less amenable to real-time monitoring. | The release of the UV-active fluorenyl group allows for real-time monitoring of deprotection, making it highly suitable for automation.[6] | Automation improves reproducibility and reduces manual labor costs. |
| Waste Disposal | The use of hazardous reagents like HF and chlorinated solvents like DCM can lead to higher disposal costs. | Waste management is often considered more straightforward, aligning better with green chemistry principles.[] | Stricter environmental regulations can significantly increase the cost of hazardous waste disposal. |
| Process Maturity | Many traditional peptide drug manufacturing processes are based on the Boc approach, with extensive process validation data available.[] | Characterized by mild reaction conditions and ease of monitoring, making it well-suited for cGMP manufacturing.[] | Established processes can reduce the time and cost associated with process development and validation. |
Yield, Purity, and Overall Process Efficiency: The Bottom Line
The ultimate measure of cost-effectiveness is the total cost to produce the desired quantity of peptide at the required purity.
Caption: The impact of synthesis purity and yield on the overall cost of peptide production.
Fmoc chemistry is widely reported to achieve high coupling yields, often exceeding 99%, and its milder deprotection steps can lead to higher purity crude products by minimizing side reactions.[1][] This can significantly reduce the downstream costs associated with purification.
However, for certain long, hydrophobic, or aggregation-prone sequences, Boc chemistry can offer advantages.[1][7] The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, potentially leading to higher yields in these challenging cases.[1]
Industrial-Scale Considerations and Case Studies
The choice between Boc and Fmoc at an industrial scale is a multi-faceted decision. While Fmoc-protected amino acids are initially more expensive, the overall cost-benefit analysis often favors the Fmoc strategy for many applications due to enhanced synthesis efficiency and product quality.[]
For instance, in the synthesis of a moderately sized peptide with several acid-sensitive residues, the Fmoc approach would likely be more cost-effective. The milder conditions would prevent side reactions, leading to a higher purity crude product that requires less intensive and costly purification. Conversely, for a highly hydrophobic peptide with a known aggregation issue, the established protocols and potential for higher yield with Boc chemistry might make it the more economical choice, despite the higher costs associated with reagents and waste disposal.
Detailed Experimental Protocols: A Glimpse into the Lab
To illustrate the practical differences, here are generalized, step-by-step protocols for a single coupling cycle in both Boc and Fmoc SPPS.
Boc SPPS Cycle
-
Deprotection: Treat the Boc-aminoacyl-resin with 25-50% TFA in DCM for 30 minutes.
-
Wash: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM.
-
Wash: Wash the resin with DCM to remove the excess base and its salt.
-
Coupling: Add the next Boc-protected amino acid, an activating agent (e.g., DCC/HOBt), and a base (if required) in a suitable solvent (e.g., DCM or DMF). Allow the reaction to proceed for 1-2 hours.
-
Wash: Wash the resin with DCM and/or DMF to remove excess reagents and byproducts.
Fmoc SPPS Cycle
-
Deprotection: Treat the Fmoc-aminoacyl-resin with a 20% solution of piperidine in DMF for 5-20 minutes.
-
Wash: Wash the resin with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Coupling: Add the next Fmoc-protected amino acid, an activating agent (e.g., HATU/HBTU), and a base (e.g., DIEA or 2,4,6-collidine) in DMF. Allow the reaction to proceed for 30-60 minutes.
-
Wash: Wash the resin with DMF to remove excess reagents and byproducts.
Conclusion and Recommendations: Making the Right Choice
The decision between Boc and Fmoc chemistry for large-scale peptide synthesis is not a one-size-fits-all scenario. A careful evaluation of the specific peptide sequence, the scale of production, and the available resources is paramount.
-
Fmoc chemistry is often the preferred method for:
-
Peptides containing acid-sensitive amino acids.[]
-
Automated synthesis due to its compatibility with real-time monitoring.[6]
-
Projects where "green chemistry" principles and simpler waste management are a priority.[]
-
Synthesizing complex peptides with multiple functional groups due to its excellent orthogonality.[]
-
-
Boc chemistry remains a valuable and cost-effective option for:
Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS will empower researchers and drug development professionals to make an informed decision and successfully, and cost-effectively, synthesize their target peptide.
References
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (URL: )
- Why Fmoc-Protected Amino Acids Domin
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])
-
Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing. (URL: [Link])
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry | ConnectSci. (URL: [Link])
- Comparison of Peptide Synthesis Methods and Techniques. (URL: _)
-
Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids | ACS Sustainable Chemistry & Engineering - ACS Publications. (URL: [Link])
- FMOC and BOC Protected Amino Acids Market's Consumer Preferences: Trends and Analysis 2025-2033. (URL: )
-
Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. - ResearchGate. (URL: [Link])
-
Peptide Synthesis - FAQ | AAPPTEC. (URL: [Link])
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Peptide Coupling Reagents for Boc-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of a coupling reagent is a critical decision that profoundly influences the yield, purity, and overall success of synthesizing a target peptide. This guide provides a comparative analysis of commonly employed coupling reagents for Boc-amino acids, grounded in mechanistic insights and supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.
The Central Role of the Coupling Reagent in Boc-SPPS
The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone of peptide synthesis for decades.[1] Its acid-labile nature necessitates a set of reagents and reaction conditions distinct from the more contemporary Fmoc-based strategies.[2] The core of the synthetic cycle involves the activation of the C-terminal carboxyl group of a Boc-protected amino acid to facilitate the formation of a peptide bond with the N-terminal amine of the growing peptide chain on the solid support.[3] The choice of coupling reagent dictates the efficiency of this activation and the extent of undesirable side reactions, most notably racemization.[3][4]
This guide will delve into the three major classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts, providing a detailed comparison of their mechanisms, performance, and practical considerations.
Carbodiimides: The Workhorses of Peptide Synthesis
Carbodiimides, with the general structure R-N=C=N-R', have been utilized as coupling reagents since the early days of peptide synthesis.[5][6] Their mechanism involves the reaction with the carboxylic acid of the Boc-amino acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate can then react with the amine to form the desired peptide bond.
Boc_AA [label="Boc-Amino Acid (R-COOH)", fillcolor="#F1F3F4"]; Carbodiimide [label="Carbodiimide (R'-N=C=N-R'')", fillcolor="#F1F3F4"]; O_Acylisourea [label="O-Acylisourea Intermediate", fillcolor="#FBBC05"]; N_Acylurea [label="N-Acylurea (Inactive)", fillcolor="#EA4335"]; Peptide_Resin [label="Peptide-Resin (H₂N-Peptide)", fillcolor="#F1F3F4"]; Peptide_Bond [label="Peptide Bond Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="Urea Byproduct", fillcolor="#F1F3F4"];
Boc_AA -> O_Acylisourea [label=" + Carbodiimide"]; O_Acylisourea -> Peptide_Bond [label=" + Peptide-Resin"]; O_Acylisourea -> N_Acylurea [label=" Rearrangement"]; Peptide_Bond -> Urea [label=" +"]; }
However, the O-acylisourea intermediate is prone to rearrangement to an inactive N-acylurea and can also lead to racemization.[6][7] To mitigate these side reactions, additives are almost always used in conjunction with carbodiimides.[5]
Common Carbodiimide Reagents:
-
DCC (N,N'-Dicyclohexylcarbodiimide): One of the first and most widely used carbodiimides.[5] Its major drawback in SPPS is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can clog resin filters and hinder solvent flow.[8]
-
DIC (N,N'-Diisopropylcarbodiimide): A popular alternative to DCC for SPPS because the resulting diisopropylurea (DIU) is soluble in most organic solvents and can be easily washed away.[5]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, making it ideal for solution-phase couplings and for conjugating peptides to proteins in aqueous media.[6][8] The urea byproduct is also water-soluble.[8]
The Crucial Role of Additives:
Additives react with the O-acylisourea intermediate to form a more stable and less racemization-prone active ester.[6]
-
HOBt (1-Hydroxybenzotriazole): For a long time, the most common additive, HOBt effectively suppresses racemization.[5][8] However, it is now known to have explosive properties, especially in its anhydrous form, leading to restrictions on its availability.[5]
-
HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt due to the neighboring group effect of the pyridine nitrogen, leading to faster coupling and even better racemization suppression.[9][10] Like HOBt, it also has explosive potential.[5]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt and HOAt that provides high coupling efficiency and low racemization.[5][11]
Phosphonium Salts: Clean and Efficient Coupling
Phosphonium-based coupling reagents have gained popularity due to their high efficiency and the fact that they do not cause guanidinylation of the N-terminal amine, a side reaction associated with uronium/aminium salts.[9] They activate the carboxylic acid by forming a phosphonium-oxy-benzotriazole or a related active ester.
Boc_AA [label="Boc-Amino Acid (R-COOH)", fillcolor="#F1F3F4"]; PyBOP [label="PyBOP", fillcolor="#F1F3F4"]; Base [label="Base (e.g., DIEA)", fillcolor="#F1F3F4"]; Active_Ester [label="OBt Active Ester", fillcolor="#FBBC05"]; Peptide_Resin [label="Peptide-Resin (H₂N-Peptide)", fillcolor="#F1F3F4"]; Peptide_Bond [label="Peptide Bond Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="HMPA + Pyrrolidine", fillcolor="#F1F3F4"];
Boc_AA -> Active_Ester [label=" + PyBOP + Base"]; Active_Ester -> Peptide_Bond [label=" + Peptide-Resin"]; Peptide_Bond -> Byproducts; }
Prominent Phosphonium Reagents:
-
BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): A highly effective reagent, but its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5][12]
-
PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A non-toxic alternative to BOP with similar efficiency.[4][5] It is a reliable reagent for routine synthesis.[9]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt analogue of PyBOP, offering faster reaction rates and reduced racemization.[8][9]
Aminium/Uronium Salts: The Speed Kings
Aminium/uronium salts are among the most reactive and fastest coupling reagents available.[8] They were initially believed to have a uronium structure, but it was later found that many exist as the aminium isomer.[8] These reagents activate the carboxylic acid to form an active ester, similar to phosphonium salts.
Boc_AA [label="Boc-Amino Acid (R-COOH)", fillcolor="#F1F3F4"]; HBTU [label="HBTU", fillcolor="#F1F3F4"]; Base [label="Base (e.g., DIEA)", fillcolor="#F1F3F4"]; Active_Ester [label="OBt Active Ester", fillcolor="#FBBC05"]; Peptide_Resin [label="Peptide-Resin (H₂N-Peptide)", fillcolor="#F1F3F4"]; Peptide_Bond [label="Peptide Bond Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Guanidinylation [label="Guanidinylation (Side Reaction)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Boc_AA -> Active_Ester [label=" + HBTU + Base"]; Active_Ester -> Peptide_Bond [label=" + Peptide-Resin"]; HBTU -> Guanidinylation [label=" + Peptide-Resin (Excess Reagent)"]; }
A key consideration with aminium/uronium salts is the potential for a side reaction where excess reagent can react with the N-terminal amine of the peptide to form a guanidinium species, which terminates the peptide chain.[8][9] Therefore, it is recommended to use these reagents in equimolar amounts relative to the carboxylic acid.[8]
Leading Aminium/Uronium Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very popular and efficient coupling reagent.[8][13]
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): Similar in reactivity to HBTU.[8][13]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The HOAt-based analogue of HBTU, offering faster reaction rates and lower racemization.[8][9] It is often preferred for rapid coupling protocols.[8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more reactive and often more cost-effective alternative to HBTU.[7]
-
COMU® ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent based on OxymaPure.[5][7] It boasts high coupling efficiency, comparable to HATU, with the added benefits of being non-explosive and having better solubility.[5]
Comparative Performance Data
The following tables summarize the performance of various coupling reagents based on data from comparative studies. It is important to note that direct comparisons can be challenging as results can vary depending on the specific peptide sequence and reaction conditions.
Table 1: Crude Peptide Purity (%) for the Synthesis of a Model Peptide
| Coupling Reagent | Coupling Time (2 x 1 min) | Coupling Time (2 x 20 min) |
| COMU | 90.84 | 88.33 |
| HCTU | 89.15 | 90.34 |
| HATU | 89.01 | 89.71 |
| PyBOP | 78.52 | 88.59 |
| HBTU | 88.23 | 88.29 |
| Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis, which provides a good relative measure of efficiency applicable to Boc-SPPS. Higher percentages indicate greater purity of the crude product.[12] |
Table 2: Qualitative Racemization Levels
| Coupling Reagent/Additive | % D-Isomer (Racemization) |
| DIC/Oxyma | Low |
| HATU/NMM | High |
| HBTU/DIEA | Moderate |
| PyBOP/DIEA | Moderate |
| Qualitative data adapted from a study on racemization suppression. For Fmoc-L-Cys(Trt)-OH, racemization was observed with all tested coupling reagents except for DIC/Oxyma.[12] |
Experimental Protocols
The following is a generalized protocol for a coupling step in manual Boc-SPPS.
Start [label="Start: Peptide-Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boc_Deprotection [label="1. Boc Deprotection\n(e.g., 50% TFA in DCM)", fillcolor="#F1F3F4"]; Washing_1 [label="2. Washing\n(DCM, IPA, DMF)", fillcolor="#F1F3F4"]; Neutralization [label="3. Neutralization\n(e.g., 10% DIEA in DMF)", fillcolor="#F1F3F4"]; Washing_2 [label="4. Washing\n(DMF)", fillcolor="#F1F3F4"]; Coupling [label="5. Coupling\n(Boc-AA, Coupling Reagent, Base in DMF)", fillcolor="#FBBC05"]; Washing_3 [label="6. Washing\n(DMF)", fillcolor="#F1F3F4"]; End [label="End: Elongated Peptide-Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Boc_Deprotection; Boc_Deprotection -> Washing_1; Washing_1 -> Neutralization; Neutralization -> Washing_2; Washing_2 -> Coupling; Coupling -> Washing_3; Washing_3 -> End; }
Protocol 1: Coupling with DIC/OxymaPure
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-amino acid (3 equivalents)
-
DIC (3 equivalents)
-
OxymaPure (3 equivalents)
-
Anhydrous DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, dissolve the Boc-amino acid and OxymaPure in DMF.
-
Add DIC to the amino acid solution and pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
Perform a ninhydrin test to confirm reaction completion.
Protocol 2: Coupling with HBTU
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-amino acid (3 equivalents)
-
HBTU (3 equivalents)
-
DIEA (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, dissolve the Boc-amino acid and HBTU in DMF.
-
Add DIEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF.
-
Perform a ninhydrin test to confirm reaction completion.
Discussion and Recommendations
The choice of coupling reagent in Boc-SPPS is a balance between speed, cost, efficiency, and the potential for side reactions.
-
For Routine and Cost-Effective Synthesis: The combination of DIC with an additive like OxymaPure remains a robust and economical choice, particularly for large-scale synthesis.[12] It offers a good balance of efficiency and low racemization.
-
For Speed and High Throughput: Aminium/uronium salts like HBTU, HCTU, and HATU are excellent for rapid synthesis.[8] HATU is generally considered the most efficient in this class, especially for difficult couplings.[8][9] However, care must be taken to avoid using an excess of the reagent to prevent chain termination.[8]
-
For Difficult Couplings and Racemization-Prone Residues: For sterically hindered amino acids or sequences prone to racemization, a highly efficient reagent such as HATU or COMU is recommended.[5][8][9] The use of phosphonium salts like PyAOP is also a very good option in these cases.[9] COMU offers the additional advantage of being a safer, non-explosive reagent.[5]
-
For Fragment Condensation: Phosphonium reagents like PyBOP are often preferred for fragment condensation as they do not have the guanidinylation side reaction associated with aminium/uronium salts.[9]
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Albericio, F., et al. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
El-Faham, A., & Albericio, F. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Sivakumar, K., et al. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kumar, A., & Sharma, A. (2022, August 6). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Valeur, E., & Bradley, M. (2009). New Trends in Peptide Coupling Reagents. ResearchGate. [Link]
-
Ragnarsson, U., & Grehn, L. (2013, July 17). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
Coste, J., et al. (2002). 3.7 Phosphonium Salts. Thieme. [Link]
-
Li, W., et al. (2021). Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters. Green Chemistry. [Link]
-
ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]
-
Góngora-Benítez, M., et al. (2022, September 9). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. [Link]
- Google Patents.
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knowledge Center Archive - Bachem [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid proper disposal procedures
Master Guide: Operational Handling and Disposal Procedures for Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid
Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid (commonly referred to as Boc-4-methoxyphenylglycine) is a heavily utilized non-natural amino acid building block in Solid-Phase Peptide Synthesis (SPPS) and pharmaceutical drug development. While the pure compound is relatively benign, its operational lifecycle in the laboratory generates complex, hazardous waste streams.
As a preferred source for laboratory safety, this guide synthesizes chemical causality with logistical execution, ensuring that your disposal protocols are not only compliant with environmental regulations but are also fundamentally safe and self-validating.
Physicochemical Profile & Hazard Assessment
Before executing any disposal plan, it is critical to understand the quantitative properties of the material being handled. The pure solid is not classified as highly toxic under the Globally Harmonized System (GHS), but it must be treated as a chemical irritant[1].
Table 1: Quantitative & Regulatory Profile
| Property | Specification |
|---|---|
| Chemical Name | Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid |
| CAS Number | 55362-76-0[2] |
| Molecular Formula | C14H19NO5[2] |
| Molecular Weight | 281.3 g/mol [2] |
| Physical State | Solid (White to off-white powder) |
| GHS Classification | Non-hazardous (Handle as a Skin/Eye Irritant)[1] |
| Primary Waste Stream | Solid Organic Waste (Unused) / Halogenated Liquid (Post-reaction) |
Mechanistic Causality: Why Boc-Chemistry Dictates Waste Segregation
To understand the disposal of this compound, one must understand how it is utilized. In Boc-SPPS, the tert-butoxycarbonyl (Boc) protecting group is acid-labile. It is intentionally designed to be cleaved using strong acidic conditions, typically requiring 25%–50% Trifluoroacetic Acid (TFA) diluted in Dichloromethane (DCM)[].
This specific chemical choice dictates your waste management strategy. The deprotection reaction yields the desired amino acid, but it simultaneously generates a tert-butyl cation and carbamic acid. These intermediates rapidly decompose into isobutylene gas and carbon dioxide. Furthermore, carbocation scavengers (such as anisole) are frequently added to the reaction to prevent unwanted alkylation[].
The Operational Reality: The "disposal" of Boc-4-methoxyphenylglycine rarely involves just the pure powder. It primarily involves managing the highly acidic, halogenated liquid waste and the gaseous byproducts generated during its cleavage.
Fig 1: Chemical causality of Boc-deprotection dictating the generation of hazardous waste streams.
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems, ensuring that physical feedback loops confirm the safety and completion of each step.
Protocol A: Disposal of Unused Solid or Spill Cleanup
High-temperature incineration is the universally recommended strategy for solid organic chemical waste, as it reduces the material to 20-30% of its original volume via conversion to ash and gas[4].
-
Containment: If spilled, do not dry-sweep, as this aerosolizes the irritant powder. Dampen a disposable laboratory wipe with isopropanol or water and gently collect the solid.
-
Packaging: Place the collected solid, along with all contaminated cleanup materials, into a chemically compatible, sealable container (e.g., High-Density Polyethylene, HDPE).
-
Self-Validating Check: After the initial wipe, clean the bench surface with a fresh solvent-dampened cloth. Validation: The complete absence of white powdery residue on the surface upon drying visually confirms the total physical removal of the chemical.
-
Logistics: Label the container as "Solid Organic Waste - Non-Hazardous / Irritant" and route it to your Environmental Health and Safety (EHS) department for high-temperature incineration[4].
Protocol B: Disposal of Liquid Reaction Waste (TFA/DCM Mixtures)
Because Boc-4-methoxyphenylglycine is processed using DCM and TFA, the resulting liquid waste falls strictly under EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated solvents.
-
Segregation: Never mix Boc-deprotection waste with general non-halogenated organic waste. The presence of DCM mandates its classification as Halogenated Waste.
-
Neutralization (Pre-bulking): Transfer the acidic waste to a dedicated fume hood. Slowly add a weak aqueous base (e.g., saturated sodium bicarbonate) to neutralize the TFA.
-
Self-Validating Check: Validation: The neutralization is complete when the dropwise addition of sodium bicarbonate no longer produces visible effervescence (CO₂ gas evolution). This physical feedback loop ensures the acid is fully quenched, preventing catastrophic pressure explosions when the waste is eventually sealed in a carboy.
-
Storage & Venting: Store the neutralized halogenated waste in a clearly labeled HPLC waste carboy. Critical: Ensure the carboy is fitted with a vented cap to allow any residual isobutylene or CO₂ gas to escape safely.
-
Logistics: Dispose of via institutional hazardous waste channels as "Halogenated Solvent Waste (Contains DCM, TFA, Anisole)."
Fig 2: Decision tree for the proper segregation and disposal of Boc-amino acid waste streams.
Regulatory Compliance Summary
Under EPA/RCRA guidelines, the pure solid form of Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid is not explicitly listed as a hazardous waste. However, standard laboratory safety protocols dictate that all synthetic organic chemicals be treated with caution and disposed of via commercial incineration rather than municipal landfills[4]. Conversely, the liquid waste generated during its use is strictly regulated under RCRA (e.g., D032 for DCM toxicity characteristics, or general F-listed solvent waste) and must be handled by licensed hazardous waste professionals.
Sources
Personal protective equipment for handling Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid
An authoritative approach to laboratory safety goes beyond simply listing equipment; it requires a mechanistic understanding of the chemicals being handled. Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid (CAS 55362-76-0), commonly referred to as Boc-4-methoxy-phenylglycine, is a highly valuable Boc-protected amino acid derivative used extensively in solid-phase peptide synthesis (SPPS) and pharmaceutical drug development[1][2].
Because it is a finely milled organic solid, mishandling this compound presents distinct inhalation, ocular, and cross-contamination risks[3]. Furthermore, the aggressive organic solvents (e.g., DMF, DCM) and cleavage acids (e.g., TFA) required to utilize this compound dictate a rigorous, multi-layered approach to Personal Protective Equipment (PPE) and operational logistics[2][4].
This guide provides researchers and drug development professionals with a field-proven, self-validating framework for safely handling, reacting, and disposing of this specific compound.
Physicochemical Hazard Profile & PPE Rationale
To design an effective safety protocol, we must first establish the causality behind the hazards. Boc-4-methoxy-phenylglycine is a dry, crystalline powder. Organic powders inherently build electrostatic charge during transfer, causing them to repel from spatulas and aerosolize into the researcher's breathing zone.
Therefore, PPE must be selected not just for chemical resistance, but for particulate exclusion .
Primary Protective Equipment (PPE) Matrix
| PPE Category | Required Specification | Mechanistic Rationale & Causality |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Standard safety glasses leave gaps at the brow and cheeks. Goggles create a seal that prevents aerosolized fine dust from settling on and irritating the ocular mucosa[5][6]. |
| Hand Protection | Powder-Free Nitrile Gloves (Min. 4–6 mil) | Nitrile provides superior chemical resistance against the compound and the highly penetrative solvents (DMF/DCM) used in SPPS[7][8]. Latex degrades rapidly upon solvent contact and must be avoided. |
| Body Protection | Flame-Resistant (FR) or 100% Cotton Lab Coat | Prevents electrostatic powder accumulation on personal clothing. Must be buttoned to the collar to prevent dermal exposure to the chest and neck[5][6]. |
| Respiratory | Chemical Fume Hood (Primary) N95/P100 Mask (Secondary) | High-velocity airflow (80-120 fpm) in a certified hood is the primary defense[9]. An N95 respirator is strictly required if weighing bulk quantities outside of engineering controls[3]. |
Operational Workflow & Handling Protocols
The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.
Standard operational workflow for handling Boc-protected amino acid powders in peptide synthesis.
Step 1: Fume Hood Preparation & PPE Verification
-
Clear the fume hood of all incompatible chemicals—specifically strong acids like Trifluoroacetic acid (TFA). Causality: Premature exposure of the Boc-amino acid to TFA will cleave the tert-butoxycarbonyl protecting group, rapidly off-gassing isobutylene and carbon dioxide[2][4].
-
Self-Validating Check: Before donning your nitrile gloves, trap air inside the glove and roll the cuff down to pressurize the fingers (the "blow test"). Discard the glove if any pinhole leaks are detected[7].
Step 2: Anti-Static Weighing & Transfer
-
Utilize an anti-static weighing boat and a grounded metal spatula.
-
Causality: Mitigating static electricity prevents the fine powder from repelling off the spatula, thereby eliminating the primary mechanism of aerosolization and ensuring precise stoichiometric measurements.
Step 3: Solubilization
-
Transfer the powder into the reaction vessel while fully inside the fume hood.
-
Slowly introduce the coupling solvent (e.g., N,N-Dimethylformamide) down the side of the vessel to wash any residual powder into the solution without kicking up dust. Cap the vessel immediately.
Step 4: Surface Decontamination
-
Wipe down the analytical balance and the fume hood deck with a damp paper towel (using water or 70% isopropanol). Dry wiping will only push microscopic dust into the air[9].
Spill Management & Disposal Plan
In the event of a powder spill, standard sweeping is highly dangerous. The following protocol utilizes dust suppression to prevent inhalation hazards.
Logical relationship and procedural flow for mitigating dry chemical powder spills.
Step-by-Step Spill Cleanup:
-
Isolate & Assess: Evacuate unprotected personnel from the immediate vicinity. If the spill exceeds 50g outside of a fume hood, contact Environmental Health and Safety (EHS)[9].
-
Dust Suppression (Critical Step): Do not use a brush or dry broom. Gently lay damp paper towels directly over the spilled powder. Causality: The moisture binds the fine particulates, completely neutralizing the aerosolization risk[3][9].
-
Mechanical Collection: Use a non-sparking plastic scoop to lift the damp towels and the bound powder together.
-
Waste Segregation: Place the collected material into a sealable hazardous waste container labeled "Solid Organic Waste - Boc-Amino Acid."
-
Final Wash: Wash the spill surface with a mild detergent, followed by a 70% ethanol wipe to remove any residual organic traces.
References
-
National Research Council (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Columbia University Environmental Health & Safety. Policy for Personal Protective Equipment (PPE) in Research Laboratories. Retrieved from[Link]
-
University of Southern California (USC) EH&S. Personal Protective Equipment (PPE) Selection & Glove Use. Retrieved from [Link]
-
University of Georgia Office of Research. Personal Protective Equipment (PPE) Guidelines. Retrieved from[Link]
-
Unisafe Gloves. Chemical Resistant Gloves - Protect Your Hands from Harmful Chemicals. Retrieved from[Link]
Sources
- 1. TERT-BUTOXYCARBONYLAMINO-(4-METHOXY-PHENYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Boc-Gly-OH = 99.0 T 4530-20-5 [sigmaaldrich.com]
- 4. FAQ – frequently asked questions - Bachem [bachem.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. Personal Protective Equipment (PPE) Selection – USC Environmental Health & Safety [ehs.usc.edu]
- 8. unisafegloves.com [unisafegloves.com]
- 9. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
